1,10-Decanediol-d20
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosadeuteriodecane-1,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,1-10H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTKYAAJKYLFFN-KHKAULECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCO)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,10-Decanediol-d20 chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of 1,10-Decanediol-d20
This technical guide provides a comprehensive overview of the chemical properties and structure of 1,10-Decanediol, with a specific focus on its deuterated analog, this compound. This document is intended for researchers, scientists, and professionals in drug development who require detailed chemical information.
Introduction
1,10-Decanediol is a linear diol with the chemical formula C₁₀H₂₂O₂.[1][2] The "-d20" designation in this compound indicates that the twenty hydrogen atoms attached to the carbon backbone have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is a valuable tool in various research applications, including metabolic studies and reaction mechanism elucidation, due to the mass difference between hydrogen and deuterium. While specific experimental data for the d20 analog is not extensively available, its chemical properties are largely comparable to the non-deuterated form, with the primary difference being its higher molecular weight.
Chemical Structure
The structure of 1,10-Decanediol consists of a ten-carbon aliphatic chain with hydroxyl (-OH) groups at both terminal positions. The molecule typically adopts a zigzag conformation.[1]
The chemical structure of 1,10-Decanediol is as follows:
HO-(CH₂)₁₀-OH
For this compound, the structure is:
DO-(CD₂)₁₀-OD
Physicochemical Properties
The following tables summarize the key physicochemical properties of 1,10-Decanediol. The values for this compound are expected to be very similar, with a notable increase in molecular weight.
Table 1: General and Physical Properties
| Property | Value |
| Appearance | White solid, crystals, or powder[1][3] |
| Molecular Formula | C₁₀H₂₂O₂[1][4][5] |
| Molecular Weight | 174.28 g/mol [1][4][5] |
| Molecular Weight (d20) | Approximately 194.40 g/mol |
| Melting Point | 72–75 °C[1] or 81.7 °C[1] |
| Boiling Point | 297 °C at 1013 hPa[1] |
| Density | 0.891 g/cm³ (at 80 °C)[1] |
| Solubility | Poorly soluble in water; Soluble in alcohol and oils[1][3] |
Table 2: Thermochemical Properties
| Property | Value |
| Heat of Fusion | 44.0 kJ·mol⁻¹[1] |
| Standard Solid Enthalpy of Combustion | -6400.30 ± 2.20 kJ/mol[6] |
| Enthalpy of Fusion at Standard Conditions | 44.96 kJ/mol[6] |
| Enthalpy of Sublimation at Standard Conditions | 155.80 ± 0.90 kJ/mol[6] |
| Enthalpy of Vaporization at Standard Conditions | 113.70 ± 2.10 kJ/mol[6] |
Synthesis and Manufacturing
Several methods for the synthesis of 1,10-Decanediol have been reported:
-
Hydrogenation of Sebacic Acid: This is a common industrial method.[3] A specific process involves the wax esterification of sebacic acid with decanediol followed by hydrogenation reduction, achieving a high yield and purity of over 95%.[7]
-
Reduction of Sebacate Esters:
-
From 9-Decenoates: A two-step process involving epoxidation followed by transfer hydrogenation of 9-decenoates can yield 1,10-decanediol. This method avoids the use of high-pressure hydrogen.[8]
-
From Furfural: A green chemistry approach has been developed to synthesize 1,10-decanediol diacetate from furfural through tandem benzoin condensation and hydrodeoxygenation.[9]
Applications in Research and Development
1,10-Decanediol and its derivatives have a range of applications in various fields:
-
Pharmaceuticals: It serves as an important intermediate in the synthesis of drugs, including antibacterial and antimycotic agents like dequalinium chloride and octenidine.[8][10][11]
-
Polymer Chemistry: It is a monomer used in the production of polyesters and polyurethanes, imparting flexibility and durability to the resulting polymers.[3][11][12]
-
Cosmetics: Due to its moisturizing and conditioning properties, it is used in skin and hair care products.[11]
-
Immunometabolism Research: 1,10-Decanediol can be used to generate polymeric microparticles for the sustained release of α-ketoglutarate, which has immunosuppressive regulatory effects.[13]
-
Nanomaterials: It can act as a surfactant or stabilizer in the synthesis of nanomaterials.[13]
-
Agriculture: It functions as a soil nitrification inhibitor, which can help reduce nitrogen loss from soil.[1]
Logical Relationships of 1,10-Decanediol
The following diagram illustrates the key relationships between the synthesis, properties, and applications of 1,10-Decanediol.
Caption: Synthesis routes and diverse applications of 1,10-Decanediol.
Experimental Protocols
Detailed experimental protocols for the synthesis of 1,10-Decanediol are proprietary to manufacturers or described in specific scientific publications. However, the general methodologies can be summarized:
General Protocol for Reduction of Dimethyl Sebacate:
-
Dissolution: Dissolve dimethyl sebacate in a suitable solvent, such as ethanol.
-
Catalyst Addition: Add a catalyst, for example, cerium(III) chloride.
-
Reducing Agent: Gradually add a reducing agent like sodium borohydride to the solution while stirring.
-
Reaction: Allow the reaction to proceed for a specified duration, typically around 24 hours, at a controlled temperature.[1]
-
Workup: Quench the reaction, for instance, with a dilute acid, and extract the product with an organic solvent.
-
Purification: Purify the crude product by methods such as distillation or recrystallization to obtain pure 1,10-Decanediol.
Safety and Handling
1,10-Decanediol is generally considered stable and is not classified as a hazardous substance under GHS criteria for a vast majority of reports.[4] However, standard laboratory safety precautions should be followed. It is incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, chloroformates, and reducing agents.[3] Store in a cool, dry, and well-ventilated area away from incompatible substances.[10]
References
- 1. 1,10-Decanediol - Wikipedia [en.wikipedia.org]
- 2. corvay-specialty.com [corvay-specialty.com]
- 3. 1,10-Decanediol | 112-47-0 [chemicalbook.com]
- 4. 1,10-Decanediol | C10H22O2 | CID 37153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,10-Decanediol [webbook.nist.gov]
- 6. chemeo.com [chemeo.com]
- 7. CN104961627A - Preparation method of 1,10-decanediol - Google Patents [patents.google.com]
- 8. CN108117479A - A kind of preparation method of 1,10- decanediols - Google Patents [patents.google.com]
- 9. Synthesis of 1,10-decanediol diacetate and 1-decanol acetate from furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. innospk.com [innospk.com]
- 11. 1,10-Decanediol CAS 112-47-0 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Synthesis and Isotopic Purity of 1,10-Decanediol-d20: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and isotopic purity analysis of 1,10-decanediol-d20. This fully deuterated long-chain diol is a valuable building block in various scientific applications, including as an internal standard in mass spectrometry-based quantitative analysis and in the study of metabolic pathways. This document details the synthetic route, experimental protocols, and analytical methodologies for ensuring high chemical and isotopic purity.
Synthesis of this compound
The most direct and efficient synthetic route to this compound involves the reduction of a fully deuterated dicarboxylic acid precursor. Commercially available sebacic acid-d16 serves as an ideal starting material. The carbonyl groups of the dicarboxylic acid are reduced to hydroxyl groups using a powerful deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄).
Synthetic Pathway
The overall synthetic pathway is a one-step reduction of sebacic acid-d16.
Caption: Synthesis of this compound from sebacic acid-d16.
Experimental Protocol: Reduction of Sebacic Acid-d16
This protocol is a representative procedure for the reduction of a dicarboxylic acid using lithium aluminum deuteride.
Materials:
-
Sebacic acid-d16 (Isotopic Purity: ≥98 atom % D)
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deuterium oxide (D₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether (anhydrous)
-
10% Sulfuric acid-d2 in D₂O (D₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with a suspension of lithium aluminum deuteride in anhydrous THF.
-
Addition of Substrate: A solution of sebacic acid-d16 in anhydrous THF is added dropwise to the stirred suspension of LiAlD₄ at 0 °C (ice bath). The addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot and analyzing by GC-MS.
-
Workup: The reaction mixture is cooled to 0 °C, and the excess LiAlD₄ is quenched by the slow, dropwise addition of D₂O. This is followed by the addition of a 10% solution of D₂SO₄ in D₂O to dissolve the aluminum salts.
-
Extraction: The aqueous layer is extracted several times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | Sebacic Acid-d16 |
| Isotopic Purity of Starting Material | ≥98 atom % D[1] |
| Reducing Agent | Lithium Aluminum Deuteride (LiAlD₄) |
| Typical Molar Ratio (Substrate:LiAlD₄) | 1 : 2.5 |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Reflux |
| Typical Reaction Time | 4-8 hours |
| Expected Yield (Crude) | >90% |
Purification of this compound
The crude product is purified by recrystallization to obtain high-purity this compound suitable for analytical applications.
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of toluene and hexane, or ethyl acetate)
Procedure:
-
Dissolution: The crude this compound is dissolved in a minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are present, the hot solution is filtered through a pre-heated funnel.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation: The resulting crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Quantitative Data Summary
| Parameter | Value |
| Purification Method | Recrystallization |
| Typical Solvents | Toluene/Hexane, Ethyl Acetate |
| Expected Recovery | 80-90% |
| Expected Chemical Purity | >99% |
Isotopic Purity Analysis
The isotopic purity and enrichment of the final product are critical parameters. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is employed for a comprehensive analysis.
Analytical Workflow
Caption: Workflow for the analysis of this compound.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for determining the isotopic enrichment of this compound. The analysis involves comparing the mass spectrum of the deuterated compound with that of an unlabeled standard.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., dichloromethane or ethyl acetate). Derivatization (e.g., silylation) may be necessary to improve volatility and chromatographic performance.
-
GC-MS Parameters:
-
GC Column: A non-polar or semi-polar capillary column.
-
Injection: Split or splitless injection.
-
Oven Program: A temperature gradient suitable for the elution of the diol derivative.
-
MS Detector: Electron Ionization (EI) source, scanning a relevant mass range.
-
-
Data Analysis: The isotopic enrichment is calculated by analyzing the molecular ion cluster and comparing the relative intensities of the different isotopologues (M, M+1, M+2, etc.) after correcting for the natural isotopic abundance of carbon and oxygen.
Quantitative Data Summary
| Parameter | Value |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Ionization Mode | Electron Ionization (EI) |
| Data Acquired | Mass-to-charge ratios and relative abundances |
| Calculated Parameter | Isotopic Enrichment (atom % D) |
| Expected Isotopic Purity | >98 atom % D |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ²H NMR spectroscopy provide complementary information for structural confirmation and determination of the extent of deuteration at specific sites.
Experimental Protocol: NMR Analysis
-
Sample Preparation: A sample of the purified this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d or DMSO-d6).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired to detect any residual proton signals. The absence or significant reduction of signals corresponding to the methylene and hydroxyl protons confirms a high degree of deuteration.
-
²H NMR Spectroscopy: The ²H NMR spectrum directly detects the deuterium nuclei. The chemical shifts will be similar to the proton chemical shifts of the non-deuterated analogue. The integral of the deuterium signals can be used to confirm the presence of deuterium at the expected positions.
Quantitative Data Summary
| Parameter | Value |
| Analytical Technique | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Nuclei Observed | ¹H and ²H |
| Information Obtained | Structural confirmation, presence of residual protons, location of deuterium |
| Expected Outcome in ¹H NMR | Absence or very low intensity of signals for CH₂ and OH protons |
| Expected Outcome in ²H NMR | Presence of signals corresponding to CD₂ and OD |
By following the detailed synthetic, purification, and analytical protocols outlined in this guide, researchers can confidently prepare and characterize high-purity this compound for their specific applications. The combination of a well-defined synthetic route and rigorous analytical characterization is essential for ensuring the quality and reliability of this valuable isotopically labeled compound.
References
In-Depth Technical Guide to the Physical Characteristics of Deuterated 1,10-Decanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of deuterated 1,10-decanediol. Due to the kinetic isotope effect, the substitution of hydrogen with deuterium can alter a molecule's metabolic profile and stability, making deuterated compounds valuable in drug development and mechanistic studies.[1][2] This document outlines the physical properties of both standard and deuterated 1,10-decanediol, accompanied by detailed experimental protocols for their determination.
Core Physical Properties
The substitution of hydrogen with deuterium atoms in 1,10-decanediol is anticipated to have a discernible effect on its physical properties. This is principally due to the greater mass of deuterium, which results in a lower vibrational frequency of C-D bonds compared to C-H bonds.[1] This, in turn, influences the strength of intermolecular forces like van der Waals interactions and hydrogen bonding. Typically, deuteration leads to a marginal increase in boiling point, melting point, and density.[1]
Data Presentation
The following table summarizes the known quantitative data for 1,10-decanediol and provides estimated values for its fully deuterated counterpart, 1,10-decanediol-d22. These estimations for the deuterated species are derived from the general principles of the kinetic isotope effect.
| Physical Property | 1,10-Decanediol (Non-deuterated) | Deuterated 1,10-Decanediol (Estimated) |
| Molecular Formula | C₁₀H₂₂O₂ | C₁₀D₂₂O₂ |
| Molecular Weight | 174.28 g/mol [3][4][5] | ~196.41 g/mol |
| Appearance | White crystalline solid/powder[3][6][7] | White crystalline solid/powder |
| Melting Point | 70-75 °C[3][6][8][9] | Slightly higher than 75 °C |
| Boiling Point | 297 °C[3][5][8][9] | Slightly higher than 297 °C |
| Density | ~0.891 - 1.08 g/cm³[3][5][8] | Slightly higher than the non-deuterated form |
| Solubility in Water | Poorly soluble/Insoluble[3][6][8] | Poorly soluble/Insoluble |
| Solubility in Organic Solvents | Soluble in alcohol[3][6] | Soluble in alcohol |
Experimental Protocols
Detailed methodologies for the determination of the key physical characteristics of deuterated 1,10-decanediol are provided below.
Determination of Molecular Weight (Mass Spectrometry)
The molecular weight of deuterated 1,10-decanediol can be precisely determined using mass spectrometry.
Methodology:
-
Sample Preparation: A dilute solution of the deuterated 1,10-decanediol is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used for analysis.
-
Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Data Interpretation: The molecular weight is determined from the m/z value of the molecular ion peak. The isotopic distribution pattern will confirm the degree of deuteration.
Determination of Melting Point
The melting point is a crucial indicator of a compound's purity.
Methodology: [10][11][12][13][14]
-
Sample Preparation: A small amount of the solid deuterated 1,10-decanediol is finely powdered.[1]
-
Capillary Tube Loading: A small quantity of the powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[1][13][14]
-
Apparatus: A calibrated melting point apparatus with a heating block and a magnifying lens for observation is used.[1][10]
-
Heating: The capillary tube is placed in the heating block. The temperature is raised rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[14]
-
Observation: The temperature range is recorded from the point at which the first droplet of liquid appears to the temperature at which the entire sample has melted.[11][14] A pure compound will have a sharp melting range of 0.5-1.0°C.[11][12]
Determination of Boiling Point
The boiling point is determined at a specific atmospheric pressure.
Methodology:
-
Apparatus: A distillation apparatus consisting of a small flask, a condenser, a thermometer, and a heating mantle is assembled.
-
Sample Placement: A small volume of the liquid deuterated 1,10-decanediol (if melted) is placed in the distillation flask along with a boiling chip.
-
Heating: The sample is heated gently.
-
Observation: The temperature is recorded when the liquid is boiling and the vapor temperature is stable. This is the boiling point at the recorded atmospheric pressure. For solids, a specialized apparatus for determining the boiling point of small samples under reduced pressure might be necessary.
Determination of Density
The density of deuterated 1,10-decanediol can be determined using a pycnometer or by the hydrostatic weighing method.[15][16][17]
Methodology (using a pycnometer): [16][17][18]
-
Mass of Empty Pycnometer: A clean, dry pycnometer of a known volume is weighed accurately.
-
Mass of Pycnometer with Sample: The pycnometer is filled with the molten deuterated 1,10-decanediol, ensuring no air bubbles are present. The exterior is cleaned and dried, and the filled pycnometer is weighed.
-
Calculation: The density is calculated by dividing the mass of the sample by the known volume of the pycnometer. The formula is: Density = (Mass of pycnometer with sample - Mass of empty pycnometer) / Volume of pycnometer.[15]
Determination of Solubility
The solubility of deuterated 1,10-decanediol is tested in various solvents.
-
Sample Preparation: A small, accurately weighed amount of the solid deuterated 1,10-decanediol (e.g., 10 mg) is placed into a series of test tubes.[19]
-
Solvent Addition: A specific volume of a solvent (e.g., 1 mL of water, ethanol, etc.) is added to each test tube.[19]
-
Observation: The tubes are agitated at a constant temperature. The solubility is observed and can be qualitatively described (e.g., soluble, sparingly soluble, insoluble). For quantitative analysis, the concentration of the dissolved solute can be determined using techniques like UV-Vis spectroscopy or HPLC after reaching equilibrium.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the study of deuterated compounds.
Caption: Workflow for the physical characterization of deuterated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. innospk.com [innospk.com]
- 4. 1,10-Decanediol | C10H22O2 | CID 37153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,10-Decanediol | 112-47-0 | FD15257 | Biosynth [biosynth.com]
- 6. 1,10-Decandiol [chembk.com]
- 7. 1,10-Decanediol | 112-47-0 [chemicalbook.com]
- 8. 1,10-Decanediol - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 16. dsp-book.narod.ru [dsp-book.narod.ru]
- 17. truedyne.com [truedyne.com]
- 18. webassign.net [webassign.net]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. www1.udel.edu [www1.udel.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.ucalgary.ca [chem.ucalgary.ca]
Technical Guide: 1,10-Decanediol-d20 in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,10-Decanediol-d20, a deuterated form of 1,10-Decanediol. Due to the limited availability of specific data for the deuterated compound, this guide also includes extensive information on the non-deuterated analogue (1,10-Decanediol) to provide a foundational understanding of its properties and applications. The guide will address the known details of this compound and extrapolate its potential uses in research, particularly in metabolic studies and as an internal standard for mass spectrometry.
Core Compound Information
This compound is a stable, isotopically labeled version of 1,10-Decanediol where the 20 hydrogen atoms have been replaced with deuterium. This substitution makes it a valuable tool in various scientific applications, primarily due to the kinetic isotope effect and its utility as an internal standard in analytical chemistry.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 1,10-Decanediol and this compound
| Property | 1,10-Decanediol | This compound |
| CAS Number | 112-47-0 | 347841-78-5[1] |
| Molecular Formula | C₁₀H₂₂O₂ | C₁₀D₂₀H₂O₂ |
| Molecular Weight | 174.28 g/mol | ~194.40 g/mol [1] |
| Appearance | White crystalline solid | Not specified, expected to be a white solid |
| Melting Point | 72-74 °C | Not specified, expected to be similar to the non-deuterated form |
| Boiling Point | 297 °C at 760 mmHg | Not specified, expected to be similar to the non-deuterated form |
| Solubility | Soluble in alcohol, insoluble in water and petroleum ether.[2] | Not specified, expected to have similar solubility |
Supplier Information
Several chemical suppliers offer this compound, typically for research and development purposes.
Table 2: Supplier Information for this compound
| Supplier | Purity/Grade | Notes |
| BOC Sciences | 98% atom D[1] | Available for inquiry. |
| Toronto Research Chemicals | Not specified | Listed in supplier directories. |
| Clearsynth | Not specified | Listed in supplier directories. |
Synthesis
While a specific, detailed protocol for the synthesis of this compound is not publicly available, the general approach would involve the reduction of a deuterated precursor. The synthesis of the non-deuterated 1,10-Decanediol is well-established and can be adapted. A plausible synthetic route for this compound would involve the reduction of a fully deuterated sebacic acid derivative.
General Synthetic Approach for 1,10-Decanediol
The synthesis of 1,10-Decanediol is typically achieved through the reduction of sebacic acid or its esters.
Caption: Plausible synthetic route for this compound.
Applications in Research and Drug Development
The primary utility of this compound lies in its application as an internal standard for quantitative mass spectrometry and in metabolic studies to trace the fate of the parent molecule.
Internal Standard for Mass Spectrometry
Deuterated compounds are ideal internal standards for mass spectrometry-based quantification. They share very similar chemical and physical properties with their non-deuterated counterparts, meaning they co-elute during chromatography and exhibit similar ionization efficiency. However, their difference in mass allows for their distinct detection by the mass spectrometer. This helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.
Caption: Use of this compound as an internal standard.
Metabolic Studies
Deuterated compounds are widely used to study the metabolic fate of drugs and other xenobiotics. By administering the deuterated compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive labels. The metabolites will also be deuterated, allowing for their identification and quantification using mass spectrometry. This is particularly useful in identifying novel metabolic pathways and understanding the potential for drug-drug interactions. While no specific metabolic studies using this compound have been identified, the general principle applies.
Experimental Protocols
As no specific experimental protocols for this compound are available, this section provides a general protocol for the use of a deuterated internal standard in a quantitative LC-MS/MS analysis, which would be a primary application for this compound.
Protocol: Quantification of 1,10-Decanediol in a Biological Matrix using this compound as an Internal Standard
-
Preparation of Standards:
-
Prepare a stock solution of 1,10-Decanediol (analyte) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound (internal standard, ISTD) in the same solvent at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into a blank biological matrix (e.g., plasma, urine).
-
Add a fixed amount of the ISTD stock solution to each calibration standard and to the unknown samples.
-
-
Sample Preparation:
-
To an aliquot of the biological sample (and calibration standards), add the ISTD solution.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto a suitable liquid chromatography system coupled to a tandem mass spectrometer.
-
Develop a chromatographic method to achieve good separation of the analyte from other matrix components.
-
Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the detection of both the analyte and the ISTD.
-
Monitor specific precursor-to-product ion transitions for both 1,10-Decanediol and this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the ISTD against the concentration of the analyte in the calibration standards.
-
Determine the concentration of 1,10-Decanediol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling and Metabolic Pathways
There is no specific information available regarding the direct involvement of 1,10-Decanediol or its deuterated form in specific signaling pathways. Its primary biological relevance in the context of drug development is likely as a linker or a component of a larger molecule, or in its metabolic fate.
The metabolic pathway of long-chain diols like 1,10-decanediol in mammals is expected to proceed through oxidation to the corresponding dicarboxylic acid, which can then enter the beta-oxidation pathway.
Caption: Postulated metabolic pathway for 1,10-Decanediol.
Conclusion
This compound is a valuable, commercially available tool for researchers in analytical chemistry and drug metabolism. While specific technical data and experimental applications for this deuterated compound are limited in publicly accessible literature, its utility can be inferred from the well-understood applications of deuterated internal standards and metabolic tracers. The information provided on the non-deuterated 1,10-Decanediol serves as a strong foundation for its handling, properties, and potential biological fate. As research progresses, more specific applications and detailed protocols for this compound are likely to emerge.
References
Commercial Availability and Technical Guide for 1,10-Decanediol-d20 in Research Applications
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the commercial availability, pricing, and practical application of 1,10-Decanediol-d20. This deuterated internal standard is a valuable tool in analytical chemistry, particularly in mass spectrometry-based quantification for pharmacokinetic studies, metabolomics, and various bioanalytical assays.
Commercial Availability and Pricing
This compound is a specialized chemical available from a limited number of suppliers. Pricing is often provided upon request due to the specialized nature of its synthesis. For context, the pricing of its non-deuterated counterpart, 1,10-Decanediol, is also included.
Table 1: Commercial Availability of this compound
| Supplier | Catalog Number | Purity/Isotopic Enrichment | Available Quantities | Price (USD) |
| CDN Isotopes | D-3250 | 98 atom % D | 0.1 g, 0.25 g | Request a Quote |
| MedchemExpress | HY-W016773S | Not specified | Inquire | Request a Quote |
Table 2: Commercial Availability of 1,10-Decanediol (Non-Deuterated)
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| Thermo Scientific | A13923.36 | 97% | 500 g | $164.65 |
| 181045000 | 99% | 500 g | $168.65 | |
| Sigma-Aldrich | D1203 | 98% | 100 g | $69.10 |
| 500 g | $216.00 | |||
| TCI America | D0014 | >97.0% (GC) | 25 g | Inquire |
| 500 g | Inquire |
The Role of Deuterated Internal Standards in Bioanalysis
In quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard.[1] The key principle is isotope dilution mass spectrometry (IDMS).[2] A known amount of the deuterated standard is added to a sample at the beginning of the preparation process.[2] Because the SIL internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability.[2][3] By measuring the ratio of the native analyte to the deuterated internal standard, these potential sources of error are normalized, leading to highly accurate and precise quantification.[2]
Figure 1. A generalized workflow for quantitative bioanalysis using a deuterated internal standard.
Experimental Protocol: Quantification in a Biological Matrix
The following is a representative protocol for the quantification of a target analyte in human plasma using a deuterated internal standard, adapted from a method for nonanal analysis. This protocol can be modified for the specific analysis of 1,10-Decanediol or other long-chain diols.
1. Materials and Reagents
-
1,10-Decanediol (analyte standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Human plasma (blank)
2. Preparation of Standard and Internal Standard Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1,10-Decanediol in 10 mL of acetonitrile.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the analyte stock solution with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Working IS Solution (10 µg/mL): Dilute the IS stock solution with acetonitrile.
3. Sample Preparation
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the working IS solution (10 µg/mL). For calibration standards, spike blank plasma with the appropriate working standard solutions.
-
Add 300 µL of cold acetonitrile to the plasma sample to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Figure 2. A detailed workflow for sample preparation in a bioanalytical assay.
4. LC-MS/MS Parameters (Illustrative)
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
1,10-Decanediol: Precursor ion > Product ion (to be determined experimentally)
-
This compound: Precursor ion (shifted by +20 Da) > Product ion (same as non-deuterated or a similarly shifted fragment)
-
-
Collision energies and other instrument parameters should be optimized for the specific analyte and instrument.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
This technical guide provides a foundational understanding of the commercial landscape and practical use of this compound for researchers and professionals in drug development and related scientific fields. The use of such high-quality internal standards is crucial for generating robust and reliable quantitative data.
References
Spectral Analysis of 1,10-Decanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. Below are the ¹H and ¹³C NMR spectral data for 1,10-Decanediol.
¹H NMR Spectral Data
The ¹H NMR spectrum of 1,10-Decanediol was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.64 | Triplet | 4H | -CH₂-OH |
| 1.57 | Quintet | 4H | -CH₂-CH₂-OH |
| 1.29 | Multiplet | 12H | -(CH₂)₆- |
¹³C NMR Spectral Data
The ¹³C NMR spectrum of 1,10-Decanediol was also recorded in CDCl₃. The chemical shifts (δ) are reported in ppm.
| Chemical Shift (ppm) | Assignment |
| 63.08 | -CH₂-OH |
| 32.78 | -CH₂-CH₂-OH |
| 29.57 | -(CH₂)₆- |
| 29.45 | -(CH₂)₆- |
| 25.75 | -(CH₂)₆- |
Experimental Protocol: NMR Spectroscopy
-
Instrumentation : A Bruker DPX-300 spectrometer was used, operating at 300.1 MHz for ¹H and 75.5 MHz for ¹³C nuclei.
-
Sample Preparation : The 1,10-Decanediol sample was dissolved in deuterated chloroform (CDCl₃).
-
Reference : Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).
-
Temperature : The experiments were conducted at room temperature.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The following data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).
Mass Spectral Data
| m/z | Relative Intensity (%) |
| 55 | 100.0 |
| 68 | 88.7 |
| 82 | 79.8 |
| 41 | 73.7 |
| 67 | 67.9 |
| 69 | 50.4 |
| 81 | 49.1 |
| 54 | 45.8 |
| 96 | 38.6 |
| 31 | 37.0 |
| 95 | 36.6 |
| 43 | 33.2 |
| 56 | 29.3 |
| 83 | 27.8 |
| 42 | 22.2 |
| 29 | 22.4 |
| 110 | 19.7 |
| 70 | 19.3 |
| 57 | 16.7 |
| 97 | 15.9 |
| 109 | 15.5 |
| 27 | 13.7 |
| 71 | 13.6 |
| 39 | 11.3 |
| 84 | 10.1 |
| 66 | 9.5 |
| 85 | 8.9 |
| 98 | 7.4 |
| 44 | 7.2 |
| 126 | 5.2 |
| 53 | 5.7 |
| 45 | 5.7 |
| 99 | 4.6 |
| 28 | 4.4 |
| 73 | 3.9 |
| 40 | 2.7 |
| 72 | 2.6 |
| 58 | 2.5 |
| 111 | 2.4 |
| 113 | 2.4 |
| 79 | 2.1 |
| 80 | 2.1 |
| 86 | 2.0 |
| 138 | 1.8 |
| 94 | 1.6 |
| 19 | 1.1 |
| 87 | 1.1 |
| 112 | 1.1 |
| 123 | 1.1 |
| 100 | 1.0 |
Experimental Protocol: GC-MS
-
Instrumentation : An ESCO EMD-05A instrument was utilized.
-
Ionization : Electron Ionization (EI) was performed at 70 eV.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. The absorption bands correspond to specific functional groups.
IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3330 (broad) | O-H stretch (hydrogen-bonded) |
| 2920 | C-H stretch (alkane) |
| 2850 | C-H stretch (alkane) |
| 1465 | C-H bend (alkane) |
| 1055 | C-O stretch (primary alcohol) |
| 720 | C-H rock (alkane) |
Experimental Protocol: IR Spectroscopy
-
Instrumentation : A Perkin-Elmer 521 grating spectrometer was used.
-
Sample Preparation : The solid sample was prepared as a KBr disc.[1]
-
State : Solid.[1]
Synthesis Workflow
1,10-Decanediol can be synthesized via the reduction of dimethyl sebacate using sodium borohydride in an ethanol medium.[2] The following diagram illustrates this chemical transformation.
Caption: Synthesis of 1,10-Decanediol via reduction.
Logical Relationship of Spectral Data
The combined spectral data provides a comprehensive structural confirmation of 1,10-Decanediol.
Caption: Correlation of spectral data to structure.
References
Safety data sheet (SDS) for 1,10-Decanediol-d20
For Researchers, Scientists, and Drug Development Professionals
Safety and Handling
As a deuterated analog of 1,10-Decanediol, 1,10-Decanediol-d20 is anticipated to have a similar safety profile. The following information is derived from the Safety Data Sheet for 1,10-Decanediol (CAS No. 112-47-0).
Hazard Identification
1,10-Decanediol is generally not classified as a hazardous substance.[1] However, it may cause eye, skin, and respiratory tract irritation.[2] The toxicological properties of this material have not been fully investigated.[2]
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[2]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Get medical aid.[2]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2]
Handling and Storage
Handling: Wash thoroughly after handling. Use with adequate ventilation. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.[2]
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] Store away from incompatible materials such as oxidizing agents, acid chlorides, acid anhydrides, and chloroformates.[4]
Personal Protective Equipment
-
Eyes: Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Skin: Wear appropriate protective gloves to prevent skin exposure.[2]
-
Clothing: Wear appropriate protective clothing to prevent skin exposure.[2]
-
Respirators: A respirator is not required under normal use conditions. If dust is generated, a NIOSH-approved respirator may be necessary.[2]
Physicochemical Properties
The following table summarizes the key physical and chemical properties of 1,10-Decanediol. The properties of the d20 isotopologue are expected to be very similar.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O₂ | [1] |
| Molecular Weight | 174.28 g/mol | [1] |
| Appearance | White crystalline powder or solid | [4][5] |
| Melting Point | 72-75 °C | [6] |
| Boiling Point | 297 °C at 1013 hPa | [6] |
| Flash Point | 152 °C (closed cup) | [6] |
| Solubility | Soluble in alcohol and hot ether; practically insoluble in cold water and petroleum ether.[4][5] | [4][5] |
| Density | 0.891 g/cm³ at 80 °C | [6] |
| log Pow | 2.01 | [6] |
Toxicological Information
The toxicological data for 1,10-Decanediol is limited. The available information suggests low acute toxicity.
| Endpoint | Result | Species | Reference |
| LD50 Oral | > 10000 mg/kg | Rabbit | [4] |
| LD50 Dermal | > 2000 mg/kg | Rat | [4] |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. | [6] |
Experimental Protocols
Synthesis of 1,10-Decanediol
Several methods for the synthesis of 1,10-decanediol have been reported. One common laboratory-scale method involves the reduction of a sebacic acid derivative.
Method: Reduction of Dimethyl Sebacate [7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl sebacate in ethanol.
-
Addition of Catalyst: Add cerium(III) chloride to the solution.
-
Reduction: Slowly add sodium borohydride to the stirred solution. The reaction is typically carried out over 24 hours.
-
Workup: After the reaction is complete, neutralize the mixture with a dilute acid.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization.
Preparation of 1,10-Decanediol-Based Microparticles for α-Ketoglutarate Delivery
1,10-Decanediol can be used as a monomer in the synthesis of biodegradable polyesters for the fabrication of microparticles for controlled drug release.
Method: Oil-in-Water (O/W) Emulsion/Solvent Evaporation
-
Polymer Synthesis: Synthesize a polyester by reacting 1,10-decanediol with a dicarboxylic acid (e.g., sebacic acid) in the presence of a catalyst. The molecular weight of the polymer can be controlled by adjusting the reaction conditions.
-
Organic Phase Preparation: Dissolve the synthesized polyester and α-ketoglutarate in a water-immiscible organic solvent (e.g., dichloromethane).
-
Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) under high-speed homogenization to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent, leading to the formation of solid microparticles.
-
Collection and Washing: Collect the microparticles by centrifugation, wash them with deionized water to remove the surfactant, and then freeze-dry.
In Vitro Dendritic Cell Assay
This protocol outlines a general procedure to assess the effect of α-ketoglutarate released from 1,10-decanediol-based microparticles on dendritic cell (DC) function.
-
DC Generation: Generate monocyte-derived DCs (mo-DCs) from peripheral blood mononuclear cells (PBMCs) by culturing with GM-CSF and IL-4 for 6-7 days.
-
DC Treatment: Culture the immature mo-DCs with the prepared α-ketoglutarate-loaded microparticles at various concentrations. Use empty microparticles as a control.
-
DC Maturation: After a predetermined incubation period, induce DC maturation by adding a maturation stimulus (e.g., lipopolysaccharide - LPS).
-
Analysis of DC Phenotype: After 24-48 hours of stimulation, harvest the DCs and analyze the expression of maturation markers (e.g., CD80, CD86, MHC-II) by flow cytometry.
-
Cytokine Analysis: Collect the culture supernatants and measure the concentration of relevant cytokines (e.g., IL-12, IL-10) by ELISA.
-
Mixed Lymphocyte Reaction (MLR): Co-culture the treated DCs with allogeneic T cells and measure T cell proliferation (e.g., by CFSE dilution) and cytokine production (e.g., IFN-γ, IL-17, IL-10) to assess the T cell-stimulatory capacity of the DCs.
Signaling Pathway
1,10-Decanediol itself is not known to directly engage in specific signaling pathways. However, its application in drug delivery systems can indirectly influence cellular signaling. For instance, polymeric microparticles fabricated from 1,10-decanediol can provide sustained release of bioactive molecules like α-ketoglutarate (α-KG), which can modulate immune cell function.
Sustained release of α-KG has been shown to impact the metabolic programming of dendritic cells. By reducing glycolysis and mitochondrial respiration, α-KG can lead to a more tolerogenic DC phenotype, characterized by lower expression of co-stimulatory molecules like MHC-II and CD86. This, in turn, influences the differentiation of T helper cells, promoting the development of regulatory T cells (Tregs) while potentially suppressing pro-inflammatory Th1 and Th17 cells. The resulting shift in the Th17/Treg balance towards a more regulatory state can have profound effects on the immune response, potentially dampening autoimmune and inflammatory reactions.
References
- 1. 1,10-Decanediol | C10H22O2 | CID 37153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. 1,10-Decanediol | 112-47-0 [chemicalbook.com]
- 6. 1,10-Decanediol - Safety Data Sheet [chemicalbook.com]
- 7. 1,10-Decanediol - Wikipedia [en.wikipedia.org]
Deuterated Standards in Metabolic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, applications, and methodologies surrounding the use of deuterated standards in metabolic research. By leveraging the unique properties of deuterium, a stable isotope of hydrogen, researchers can gain profound insights into metabolic pathways, drug pharmacokinetics, and the dynamics of biological systems.
Core Principles: The Power of a Single Neutron
Deuterated standards are molecules in which one or more hydrogen atoms (¹H) are replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen containing one proton and one neutron. This seemingly minor change in mass imparts significant analytical advantages and can influence biological processes, making deuterated compounds invaluable tools in metabolic research.[1][2]
The fundamental premise for their use as internal standards is that deuterated molecules are chemically almost identical to their non-deuterated counterparts. This means they exhibit nearly identical extraction efficiencies, chromatographic retention times, and ionization responses in mass spectrometry.[3] However, their increased mass allows them to be easily distinguished from the endogenous analyte by a mass spectrometer, enabling precise and accurate quantification by correcting for variations throughout the analytical workflow.[3][4]
Beyond their role as internal standards, the substitution of hydrogen with deuterium introduces the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[5] Consequently, enzymatic reactions involving the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond is present.[5][6] This effect is particularly relevant in drug metabolism, where cytochrome P450 (CYP) enzymes often catalyze such reactions.[7] By strategically placing deuterium at metabolically vulnerable sites, the rate of drug metabolism can be significantly reduced, leading to improved pharmacokinetic profiles.[8][9]
Applications in Metabolic Research
The unique properties of deuterated standards lend them to a wide array of applications in metabolic research, including:
-
Metabolic Flux Analysis: Tracing the fate of deuterated substrates like glucose or fatty acids through metabolic pathways to quantify the rate of metabolic reactions (fluxes).[10][11]
-
Protein and Lipid Turnover Studies: Using deuterated water (D₂O) or deuterated amino acids and fatty acids to measure the synthesis and degradation rates of proteins and lipids.[12][13][14]
-
Pharmacokinetic (PK) Studies: Evaluating how deuteration affects the absorption, distribution, metabolism, and excretion (ADME) of drugs to develop safer and more effective therapeutics.[6][8][9]
-
Quantitative Metabolomics and Lipidomics: Serving as ideal internal standards for accurate quantification of metabolites and lipids in complex biological samples.[15][16]
Data Presentation: Quantitative Insights
The following tables summarize quantitative data from various studies, highlighting the impact and utility of deuterated standards in metabolic research.
Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs
The strategic replacement of hydrogen with deuterium can significantly alter the pharmacokinetic profile of a drug. The table below presents a comparison of key pharmacokinetic parameters for several drugs and their deuterated analogs.
| Drug | Deuterated Analog | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change / % Improvement | Species | Reference(s) |
| Tetrabenazine | Deutetrabenazine | Cmax (ng/mL) | 2.9 | 1.8 | ↓ 38% | Human | [6] |
| AUC (ng·h/mL) | 13.1 | 16.7 | ↑ 27% | Human | [6] | ||
| t½ (h) | 2.9 | 5.0 | ↑ 72% | Human | [6] | ||
| Methadone | d₉-Methadone | Cmax (ng/mL) | 102 ± 15 | 449 ± 68 | ↑ 4.4-fold | Mouse | [17] |
| AUC₀₋₈h (ng·h/mL) | 414 ± 89 | 2371 ± 621 | ↑ 5.7-fold | Mouse | [17] | ||
| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | ↓ 81% | Mouse | [17] | ||
| Enzalutamide | HC-1119 (d₃-Enzalutamide) | Cmax (ng/mL) | 1270 ± 210 | 1860 ± 320 | ↑ 46% | Rat | [8] |
| AUC₀₋₂₄h (ng·h/mL) | 16300 ± 2800 | 28400 ± 4100 | ↑ 74% | Rat | [8] | ||
| t½ (h) | 5.8 ± 0.9 | 8.2 ± 1.2 | ↑ 41% | Rat | [8] |
Data are presented as mean ± SD where available.
Protein Half-Life Determination using D₂O Labeling
Metabolic labeling with heavy water (D₂O) allows for the global analysis of protein turnover. The rate of deuterium incorporation into newly synthesized proteins is measured by mass spectrometry to calculate protein half-lives.
| Protein | Gene | Tissue | Half-life (days) | Reference |
| Albumin | ALB | Human Plasma | 22 | [18] |
| Beta-globin | HBB | Human Plasma | >50 | [18] |
| Insulin-like growth factor 2 | IGF2 | Human Plasma | <1 | [18] |
| 60 kDa heat shock protein, mitochondrial | HSPD1 | Murine Liver | 1.2 | [19] |
| ATP synthase subunit beta | ATP5B | Murine Liver | 2.5 | [19] |
Metabolic Flux Analysis with Deuterated Glucose
The use of deuterated glucose tracers allows for the quantification of fluxes through central carbon metabolism. The table below shows an example of how fluxes can differ between two experimental conditions.
| Metabolic Flux | Control (nmol/10⁶ cells/hr) | Treated (nmol/10⁶ cells/hr) | % Change |
| Glucose Uptake | 150.5 ± 12.1 | 145.2 ± 10.8 | -3.5% |
| Glycolysis (Phosphoglucose Isomerase) | 85.3 ± 7.5 | 57.7 ± 6.1 | -32.4% |
| Pentose Phosphate Pathway | 12.1 ± 1.9 | 18.9 ± 2.4 | +56.2% |
| TCA Cycle (Citrate Synthase) | 45.6 ± 4.2 | 42.1 ± 3.9 | -7.7% |
Hypothetical data for illustrative purposes, based on principles from cited literature.[11][20][21]
Quantitative Lipidomics using Deuterated Fatty Acid Standards
Deuterated fatty acids are used as internal standards for the accurate quantification of endogenous fatty acids in biological samples.
| Fatty Acid | Deuterated Standard | Retention Time (min) | Limit of Detection (pg) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Reference |
| Palmitic acid (16:0) | Palmitic acid-d₃₁ | 7.21 | 0.1 | 8 | 7 | [15] |
| Stearic acid (18:0) | Stearic acid-d₃₅ | 8.54 | 0.1 | 9 | 6 | [15] |
| Oleic acid (18:1n-9) | Oleic acid-d₁₇ | 8.41 | 0.1 | 7 | 6 | [15] |
| Linoleic acid (18:2n-6) | Linoleic acid-d₄ | 8.23 | 0.1 | 11 | 9 | [15] |
| Arachidonic acid (20:4n-6) | Arachidonic acid-d₈ | 9.87 | 0.2 | 10 | 8 | [15] |
RSD: Relative Standard Deviation
Experimental Protocols
Detailed methodologies are crucial for the successful application of deuterated standards in metabolic research. Below are outlines for key experiments.
Protocol 1: Metabolic Flux Analysis using Deuterated Glucose in Cell Culture
Objective: To quantify the metabolic fluxes through central carbon metabolism by tracing the fate of deuterated glucose.
Materials:
-
Cell line of interest
-
Culture medium deficient in glucose
-
Deuterated glucose (e.g., [6,6-²H₂]-glucose)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Water (for extraction)
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 70-80%) in standard medium.
-
Tracer Introduction: Replace the standard medium with a labeling medium containing a known concentration of deuterated glucose and dFBS.
-
Time-Course Sampling: At various time points, rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solvent (e.g., 80% methanol).
-
Metabolite Extraction: Scrape the cells and collect the cell lysate. Separate the polar and non-polar metabolites using a chloroform/water partitioning step.
-
Sample Analysis: Analyze the isotopic enrichment of downstream metabolites in the polar fraction using LC-MS/MS or GC-MS.
-
Data Analysis: Correct for natural isotope abundance and calculate the mass isotopomer distribution (MID) for each metabolite. Use metabolic flux analysis software (e.g., INCA, Metran) to model the data and determine metabolic fluxes.[11][20][21]
Protocol 2: Protein Turnover Analysis using D₂O Labeling in vivo
Objective: To determine the in vivo synthesis and degradation rates (turnover) of proteins in a specific tissue.
Materials:
-
Animal model (e.g., mouse)
-
Deuterium oxide (D₂O, 99.9%)
-
Drinking water
-
Tissue homogenization buffer
-
Protein extraction and digestion reagents (e.g., urea, DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Procedure:
-
D₂O Administration: Provide animals with drinking water enriched with a low percentage of D₂O (e.g., 4-8%) for a defined period.
-
Tissue Collection: At various time points during the labeling period, collect the tissue of interest.
-
Protein Extraction and Digestion: Homogenize the tissue, extract the proteins, and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify peptides and quantify the incorporation of deuterium over time.
-
Data Analysis: Use specialized software to analyze the isotopic envelopes of peptides and calculate the rate of deuterium incorporation. Fit the data to an exponential model to determine the fractional synthesis rate and half-life of each protein.[12][13][14]
Protocol 3: Pharmacokinetic Study of a Deuterated Drug Candidate
Objective: To compare the pharmacokinetic profile of a deuterated drug with its non-deuterated counterpart.
Materials:
-
Animal model (e.g., rat)
-
Deuterated and non-deuterated drug candidates
-
Vehicle for drug administration (e.g., oral gavage)
-
Blood collection supplies
-
LC-MS/MS system
-
Pharmacokinetic analysis software
Procedure:
-
Drug Administration: Administer a single dose of the deuterated or non-deuterated drug to different groups of animals.
-
Blood Sampling: Collect blood samples at multiple time points post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Develop and validate an LC-MS/MS method to quantify the drug concentration in plasma, using a stable isotope-labeled internal standard.
-
Pharmacokinetic Analysis: Plot the plasma concentration-time profiles and use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life (t½).
-
Statistical Comparison: Statistically compare the pharmacokinetic parameters between the deuterated and non-deuterated drug groups.[6][8][17]
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and pathways relevant to the use of deuterated standards in metabolic research.
Experimental Workflows
Metabolic and Signaling Pathways
Conclusion
Deuterated standards are indispensable tools in modern metabolic research, offering unparalleled precision in quantification and unique insights into the dynamic nature of biological systems. From elucidating complex metabolic pathways and measuring protein turnover to enhancing the therapeutic potential of pharmaceuticals, the strategic application of deuterium labeling continues to drive innovation and advance our understanding of health and disease. This guide provides a foundational overview for researchers, scientists, and drug development professionals to effectively harness the power of deuterated standards in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. graphviz.org [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Deuterated drug - Wikipedia [en.wikipedia.org]
- 10. bioscientia.de [bioscientia.de]
- 11. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GIST Scholar: Quantitative lipidomics using metabolic deuterium oxide labeling [scholar.gist.ac.kr]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of human plasma proteome dynamics using deuterium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proteome Scale-Protein Turnover Analysis Using High Resolution Mass Spectrometric Data from Stable-Isotope Labeled Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
The Kinetic Isotope Effect of Deuterated Compounds: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The substitution of hydrogen with its heavier, stable isotope deuterium can significantly alter the rate of chemical reactions. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for elucidating reaction mechanisms and has emerged as a strategic approach in drug development to enhance the pharmacokinetic and safety profiles of therapeutic agents. This guide provides a comprehensive overview of the theoretical underpinnings of the KIE in deuterated compounds, details experimental methodologies for its determination, and presents quantitative data on its application, particularly within the pharmaceutical sciences.
Core Principles of the Kinetic Isotope Effect
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] It is quantified as the ratio of the rate constant of the light isotopologue (k_L) to that of the heavy isotopologue (k_H). For deuterium substitution, this is expressed as k_H/k_D.
The origin of the KIE lies in the difference in zero-point vibrational energy (ZPE) between bonds to different isotopes. A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency and consequently a lower ZPE compared to the corresponding carbon-hydrogen (C-H) bond.[2][3] Breaking this stronger C-D bond requires more energy, leading to a higher activation energy for the reaction and a slower reaction rate.[2]
Primary Kinetic Isotope Effect (PKIE)
A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[4] For C-H bond cleavage, typical primary deuterium KIEs (k_H/k_D) range from 2 to 8.[4] The magnitude of the PKIE can provide insight into the transition state of a reaction. The largest effects, with k_H/k_D values between 6 and 8, are seen when the hydrogen is symmetrically transferred in the transition state.[4]
Secondary Kinetic Isotope Effect (SKIE)
A secondary kinetic isotope effect occurs when the isotopically substituted atom is not directly involved in bond-breaking or bond-forming in the rate-determining step.[5] SKIEs are generally smaller than PKIEs, with typical k_H/k_D values ranging from 1 to 1.3.[4] They arise from changes in the vibrational environment of the isotopic atom between the reactant and the transition state.
Data Presentation: Quantitative Impact of Deuteration
The deliberate replacement of hydrogen with deuterium has been shown to significantly impact reaction rates and, in the context of drug development, the pharmacokinetic profiles of molecules.
Kinetic Isotope Effect Values in Organic Reactions
The magnitude of the KIE is a valuable indicator of the reaction mechanism. Below is a summary of representative k_H/k_D values for different organic reactions.
| Reaction Type | Substrate | k_H/k_D | Reference |
| E2 Elimination | 2-Bromopropane with Sodium Ethoxide | 6.7 | [6] |
| Free-Radical Bromination | Toluene | 4.9 | [4] |
| Free-Radical Bromination | Isopropyl Benzene | 1.8 | [4] |
| Aminolysis | (YC6H4O)PhP(=S)Cl with XC6H4NH2 | 0.439 - 1.34 | [7] |
Pharmacokinetic Improvements in Deuterated Drugs
Deuteration at metabolically labile positions can slow down drug metabolism, leading to improved pharmacokinetic properties. This strategy has been successfully employed in several approved and investigational drugs.
| Drug (Deuterated Form) | Non-Deuterated Analog | Key Pharmacokinetic Parameter(s) | Improvement with Deuteration | Reference(s) |
| Deutetrabenazine | Tetrabenazine | Half-life of active metabolites, Total drug exposure (AUC) | ~2-fold increase in half-life and AUC | [8] |
| d9-Methadone | Methadone | Area under the curve (AUC), Maximum concentration (Cmax), Clearance (CL) | 5.7-fold increase in AUC, 4.4-fold increase in Cmax, 5-fold reduction in CL | [9] |
| AVP-786 (d6-Dextromethorphan/Quinidine) | AVP-923 (Dextromethorphan/Quinidine) | Plasma half-life | Prolonged half-life | [10] |
| Deucravacitinib | (Novel entity) | Terminal Half-life (t½) | 10 hours | [11] |
Experimental Protocols
The determination of the kinetic isotope effect involves the synthesis of deuterated compounds and the measurement of reaction rates using various analytical techniques.
Synthesis of Deuterated Compounds
The introduction of deuterium into organic molecules can be achieved through several methods:
-
Catalytic Hydrogen-Deuterium (H/D) Exchange: This method uses a transition metal catalyst (e.g., Pd/C) and a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂) to exchange hydrogen atoms, often at aromatic or benzylic positions.[12]
-
Reduction with Deuterated Reagents: Unsaturated functional groups can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium with high stereospecificity.[12]
-
Starting from Deuterated Precursors: A multi-step synthesis can be designed starting from commercially available deuterated building blocks.[12]
Example Protocol: Reductive Deuteration of Acetophenone
-
Dissolve acetophenone in deuterated methanol (CD₃OD) in a round-bottom flask and cool to 0°C.
-
Slowly add sodium borodeuteride (NaBD₄) to the stirred solution.
-
After the reaction is complete, quench it with a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, concentrate it, and purify the deuterated 1-phenylethanol using flash chromatography.
-
Confirm the structure and deuterium incorporation using ¹H NMR and mass spectrometry.[12]
Measurement of Kinetic Isotope Effects
KIEs can be determined through non-competitive or competitive experiments.
-
Non-Competitive Method: The rates of the deuterated and non-deuterated reactants are measured in separate experiments.
-
Competitive Method: A mixture of the deuterated and non-deuterated reactants is used in a single experiment, and the ratio of the products is analyzed. This method is often more accurate as it minimizes variations in experimental conditions.
Protocol for Competitive KIE Measurement using NMR Spectroscopy
-
Sample Preparation: Prepare a sample containing a mixture of the deuterated and non-deuterated starting materials.
-
Reaction Initiation: Initiate the reaction and monitor its progress over time by acquiring spectra at various time points.
-
NMR Analysis: Use a high-resolution NMR spectrometer to acquire spectra. 2D [¹³C,¹H]-HSQC NMR spectroscopy can be a highly precise method for measuring ¹³C KIEs.[2]
-
Data Processing: Integrate the signals corresponding to the deuterated and non-deuterated species (either reactant or product) at each time point.
-
KIE Calculation: The KIE can be calculated from the change in the ratio of the isotopologues as a function of reaction conversion.[13]
Protocol for KIE Measurement using Mass Spectrometry
-
Sample Preparation: For in vitro metabolic stability assays, incubate a 1:1 ratio of the deuterated and non-deuterated compounds with a source of metabolic enzymes (e.g., liver microsomes).
-
Time-Point Sampling: Collect aliquots from the reaction mixture at different time points and quench the reaction.
-
MS/MS Analysis: Analyze the samples using a tandem mass spectrometer (MS/MS). Set up specific transitions to monitor the parent ions of both the deuterated and non-deuterated compounds.
-
Data Analysis: Determine the relative rate of consumption of the two species by monitoring the change in the ratio of their respective MS/MS signal intensities over time. A deviation from the initial 1:1 ratio indicates a kinetic isotope effect.
Visualizations of Key Pathways and Workflows
Graphical representations are essential for understanding the complex processes involved in KIE studies.
Cytochrome P450 Catalytic Cycle
The Cytochrome P450 (CYP450) enzymes are crucial for the metabolism of many drugs. The KIE is a key factor in understanding how deuteration affects CYP450-mediated metabolism.
Caption: The Cytochrome P450 catalytic cycle, highlighting the C-H bond cleavage step.
Experimental Workflow for KIE Determination
A systematic workflow is crucial for the accurate determination of the kinetic isotope effect.
Caption: A generalized workflow for the experimental determination of the KIE.
Conclusion
The kinetic isotope effect of deuterated compounds is a fundamentally important concept with profound practical applications. For researchers in organic chemistry and materials science, it offers a sensitive probe into reaction mechanisms and transition state structures. In the realm of drug development, the strategic incorporation of deuterium provides a viable pathway to modulate metabolic stability, enhance pharmacokinetic profiles, and ultimately design safer and more effective medicines. A thorough understanding of the principles and experimental methodologies outlined in this guide is essential for leveraging the full potential of the kinetic isotope effect in scientific research and pharmaceutical innovation.
References
- 1. AVP-786 | ALZFORUM [alzforum.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. jmest.org [jmest.org]
- 8. benchchem.com [benchchem.com]
- 9. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AVP-786 for the treatment of agitation in dementia of the Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Quantification of 1,10-Decanediol in Biological Matrices using 1,10-Decanediol-d20 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,10-Decanediol is a long-chain diol with applications in various industrial and pharmaceutical fields. Accurate quantification of 1,10-Decanediol in complex biological matrices such as plasma and urine is essential for pharmacokinetic, toxicokinetic, and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, such as 1,10-Decanediol-d20, is crucial for correcting for matrix effects, variations in sample preparation, and instrument response, thereby ensuring accurate and precise quantification.[1] This application note provides a detailed protocol for the quantification of 1,10-Decanediol in plasma using this compound as an internal standard.
Principle
A known amount of the deuterated internal standard, this compound, is added to the biological sample prior to sample preparation. The analyte (1,10-Decanediol) and the internal standard are then co-extracted and analyzed by LC-MS/MS. Since the analyte and the internal standard have nearly identical physicochemical properties, they experience similar extraction efficiencies and ionization suppression or enhancement.[1] By measuring the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved.
Experimental Protocols
1. Materials and Reagents
-
1,10-Decanediol (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (or other relevant biological matrix)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
2. Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 1,10-Decanediol and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and make up to the mark.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 1,10-Decanediol by serial dilution of the primary stock solution with methanol:water (1:1, v/v) to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with methanol:water (1:1, v/v).
-
3. Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of cold protein precipitation solvent (acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Parameters
The following are representative LC-MS/MS parameters and may require optimization for specific instrumentation.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1,10-Decanediol | 175.2 [M+H]+ | 139.1 | 15 |
| This compound | 195.3 [M+H]+ | 157.2 | 15 |
Note: The precursor ion for 1,10-Decanediol is likely the protonated molecule [M+H]+. The product ions would result from the loss of water and other neutral fragments. The specific transitions and collision energies should be optimized by infusing the individual standard solutions into the mass spectrometer.
Data Presentation and Results
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of 1,10-Decanediol to this compound against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 5,234 | 98,765 | 0.053 |
| 5 | 26,170 | 99,123 | 0.264 |
| 10 | 51,987 | 98,990 | 0.525 |
| 50 | 258,934 | 99,543 | 2.601 |
| 100 | 521,456 | 98,876 | 5.274 |
| 500 | 2,605,890 | 99,234 | 26.258 |
| 1000 | 5,198,765 | 98,901 | 52.565 |
Method Validation Summary
The method should be validated according to regulatory guidelines to assess its linearity, accuracy, precision, selectivity, recovery, and matrix effect.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (%RSD) | < 15% (< 20% for LLOQ) |
| Mean Recovery | 92.5% |
| Matrix Effect | 98.2% (Minimal Suppression) |
Visualizations
Caption: Experimental workflow for the quantification of 1,10-Decanediol.
Caption: Rationale for using a deuterated internal standard.
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and accurate approach for the quantification of 1,10-Decanediol in biological matrices. The use of a stable isotope-labeled internal standard effectively compensates for potential variations during sample processing and analysis, leading to reliable data for regulated bioanalysis. The provided protocol can be adapted and validated for use with different biological matrices and LC-MS/MS systems.
References
Application Note: Quantitative Analysis of Dihydroxy Fatty Acids using 1,10-Decanediol-d20 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of metabolites is a cornerstone of modern life sciences research and drug development. Accurate and precise measurement of endogenous small molecules can provide critical insights into disease mechanisms, drug efficacy, and safety. Mass spectrometry (MS), coupled with stable isotope dilution (SID), is the gold standard for quantitative bioanalysis.[1] Deuterated internal standards are chemically analogous to the analytes of interest but are mass-shifted, allowing for correction of variability in sample preparation, matrix effects, and instrument response.[2][3][4] This application note describes a detailed protocol for the quantitative analysis of a class of lipid mediators, dihydroxy fatty acids, using the novel deuterated internal standard, 1,10-Decanediol-d20.
This compound is a fully deuterated long-chain diol. Its structural similarity to dihydroxy fatty acids makes it an ideal internal standard for their quantification in complex biological matrices. Dihydroxy fatty acids are products of fatty acid oxidation and are involved in various physiological and pathological processes, including inflammation and cell signaling. Their accurate quantification is therefore of significant interest in many areas of research.
Experimental Protocols
Sample Preparation (Lipid Extraction)
The following protocol is a modified Bligh-Dyer extraction suitable for the recovery of polar lipids like dihydroxy fatty acids from plasma samples.
Materials:
-
Human plasma
-
This compound internal standard (IS) stock solution (1 mg/mL in methanol)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Deionized water
-
Centrifuge capable of 4°C and >2000 x g
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice.
-
To a 2 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the this compound IS stock solution to the plasma.
-
Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol to the tube.
-
Vortex the mixture for 10 minutes at 4°C.
-
Add 125 µL of chloroform and vortex for 2 minutes.
-
Add 125 µL of deionized water and vortex for 2 minutes.
-
Centrifuge the sample at 2000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a 1:1 (v/v) methanol:water solution for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-20 min: 95% B
-
20.1-25 min: 30% B
-
MS Parameters:
-
Ionization Mode: Negative ESI
-
Scan Type: Selected Reaction Monitoring (SRM)
-
SRM Transitions: The following table lists the proposed SRM transitions for target dihydroxy fatty acids and this compound. These would need to be optimized empirically.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dihydroxy-eicosatetraenoic acid (DiHETE) | 335.2 | 167.1 | 25 |
| Dihydroxy-octadecadienoic acid (DiHODE) | 311.2 | 195.1 | 22 |
| This compound (IS) | 193.3 | 92.1 | 20 |
Data Presentation
The use of this compound as an internal standard significantly improves the precision and accuracy of the quantification of dihydroxy fatty acids. Below is a table summarizing representative quantitative data from a hypothetical analysis of plasma samples from a control and a treatment group.
| Analyte | Control Group (ng/mL) | Treatment Group (ng/mL) | % Coefficient of Variation (%CV) with IS |
| DiHETE | 15.2 ± 1.8 | 28.9 ± 2.5 | < 10% |
| DiHODE | 22.5 ± 2.1 | 45.3 ± 3.8 | < 10% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of dihydroxy fatty acids.
Dihydroxy Fatty Acid Signaling Pathway
Caption: Simplified signaling pathway involving dihydroxy fatty acids.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of dihydroxy fatty acids in biological matrices using this compound as an internal standard. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the structured data presentation and clear visualizations, offer a robust starting point for researchers in metabolomics and drug development. The use of a structurally similar, deuterated internal standard is crucial for achieving the high-quality, reproducible data necessary for advancing our understanding of the roles of these important lipid mediators in health and disease.
References
- 1. Deuterium Raman imaging for lipid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GIST Scholar: Quantitative lipidomics using metabolic deuterium oxide labeling [scholar.gist.ac.kr]
- 3. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative lipidomics for three-dimensional cell culture using deuterium oxide metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 1,12-Dodecanediol in Human Plasma using 1,10-Decanediol-d20 as an Internal Standard by GC-MS
APN-0012
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed protocol for the quantitative analysis of 1,12-Dodecanediol in human plasma. The method utilizes 1,10-Decanediol-d20 as an internal standard (IS) to ensure accuracy and precision. The workflow involves a robust sample preparation procedure including protein precipitation and solid-phase extraction (SPE), followed by derivatization and analysis using gas chromatography-mass spectrometry (GC-MS). This protocol is intended for researchers in clinical chemistry, toxicology, and drug metabolism studies.
Introduction
Long-chain aliphatic diols are a class of organic compounds that can be of interest in various biological and industrial contexts. Accurate quantification of these diols in complex biological matrices like human plasma is crucial for toxicological assessments, biomarker discovery, and pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the analysis of polar compounds such as diols by GC-MS requires a derivatization step to increase their volatility and improve chromatographic performance.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[4][5]
This application note provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of 1,12-Dodecanediol in human plasma, with this compound serving as the internal standard.
Materials and Reagents
-
1,12-Dodecanediol (≥98% purity)
-
This compound (≥98% purity, deuterium incorporation ≥98%)
-
Human Plasma (sourced from a certified vendor)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine
-
Hexane (HPLC grade)
-
Deionized water
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg, 1 mL)
-
Nitrogen gas for evaporation
-
Standard laboratory glassware and equipment (vortex mixer, centrifuge, pipettes, etc.)
Experimental Protocols
Preparation of Standard and Internal Standard Stock Solutions
1.1. 1,12-Dodecanediol Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,12-Dodecanediol and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.
1.2. This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.
1.3. Working Standard and Internal Standard Solutions: Prepare working solutions by diluting the stock solutions with methanol to the desired concentrations for calibration curve preparation and spiking.
Sample Preparation
2.1. Protein Precipitation:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound working solution (e.g., 10 µg/mL) to each plasma sample, calibration standard, and quality control (QC) sample.
-
Add 600 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
2.2. Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of dichloromethane into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and heat at 60°C for 30 minutes to ensure complete derivatization.[6]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL (splitless)
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Ions to Monitor:
| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 1,12-Dodecanediol-TMS derivative | Analyte | 331.3 | 147.1 |
| This compound-TMS derivative | Internal Standard | 325.3 | 147.1 |
Note: The specific ions should be confirmed by analyzing the derivatized standards.
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the 1,12-Dodecanediol derivative to the this compound derivative against the concentration of 1,12-Dodecanediol. A linear regression analysis is applied to the data.
Table 1: Example Calibration Curve Data
| Concentration of 1,12-Dodecanediol (ng/mL) | Peak Area (Analyte) | Peak Area (IS) | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 450,123 | 0.034 |
| 5 | 76,543 | 455,678 | 0.168 |
| 10 | 154,321 | 460,987 | 0.335 |
| 50 | 789,012 | 458,765 | 1.720 |
| 100 | 1,567,890 | 453,456 | 3.458 |
| 500 | 7,987,654 | 459,123 | 17.398 |
Quality Control (QC) Samples
QC samples at low, medium, and high concentrations are analyzed in triplicate to assess the accuracy and precision of the method.
Table 2: Example QC Sample Data
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 3 | 2.9 | 96.7 | 4.5 |
| Medium | 75 | 78.2 | 104.3 | 3.1 |
| High | 400 | 391.5 | 97.9 | 2.8 |
Mandatory Visualization
Caption: Experimental workflow for the quantification of 1,12-Dodecanediol in human plasma.
Conclusion
The protocol described in this application note provides a reliable and robust method for the quantification of 1,12-Dodecanediol in human plasma using this compound as an internal standard. The combination of protein precipitation and solid-phase extraction ensures a clean sample extract, while derivatization allows for sensitive and selective analysis by GC-MS. This method is suitable for applications in clinical and toxicological research where accurate measurement of long-chain diols is required.
References
- 1. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 2. youtube.com [youtube.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]
Application Note: 1,10-Decanediol-d20 as a Novel Tracer for Probing Fatty Alcohol Metabolism and Biodistribution
Introduction
Long-chain diols, such as 1,10-decanediol, are important industrial chemicals and have emerging applications in pharmaceuticals and biomaterials.[1][2] Understanding their metabolic fate is crucial for assessing their safety, efficacy, and environmental impact. 1,10-Decanediol-d20 is a stable isotope-labeled version of 1,10-decanediol, where 20 hydrogen atoms have been replaced with deuterium. This heavy isotope labeling allows for the precise tracking of the molecule and its metabolic products in biological systems using mass spectrometry, without the safety concerns associated with radioactive isotopes.[3] This application note describes a hypothetical framework for using this compound to trace the metabolism and biodistribution of 1,10-decanediol in both in vitro and in vivo models.
Principle of the Method
Stable isotope tracing relies on the introduction of a labeled compound into a biological system and monitoring the incorporation of the isotope into downstream metabolites.[4] The mass difference between the deuterated and non-deuterated versions of the molecule allows for their unambiguous detection and quantification by mass spectrometry (MS).[3] By analyzing the mass shifts in metabolites, it is possible to elucidate the metabolic pathways involved. Deuterium-labeled compounds are particularly useful as the low natural abundance of deuterium (approximately 0.015%) results in a very low background signal.[5]
Applications
-
Elucidation of Metabolic Pathways: Tracing the appearance of deuterium in downstream molecules can help identify the enzymatic reactions that 1,10-decanediol undergoes, such as oxidation to corresponding aldehydes and carboxylic acids.
-
Pharmacokinetic and Biodistribution Studies: Quantifying the levels of this compound and its deuterated metabolites in various tissues and biofluids over time can provide critical pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME).
-
Investigating the Fate of Biomaterials: 1,10-Decanediol is used in the synthesis of polymers for drug delivery.[1] this compound can be incorporated into these polymers to study their degradation and the fate of the released diol.
-
Toxicology Studies: Understanding the metabolic products of 1,10-decanediol is essential for assessing potential toxicity, as metabolites may have different biological activities than the parent compound.
Experimental Protocols
Protocol 1: In Vitro Metabolism in Liver Microsomes
This protocol is designed to investigate the phase I metabolism of 1,10-decanediol using liver microsomes, which are a rich source of cytochrome P450 enzymes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching and protein precipitation)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare a master mix containing phosphate buffer, the NADPH regenerating system, and pooled HLMs (final protein concentration of 0.5-1.0 mg/mL).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiate Reaction: Add this compound (final concentration, e.g., 1-10 µM) to the pre-incubated mixture to start the reaction.
-
Time Points: Incubate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing 3 volumes of ice-cold acetonitrile with 0.1% formic acid to stop the reaction and precipitate proteins.
-
Sample Preparation: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[3]
-
Analysis: Transfer the supernatant to a new tube or HPLC vial for LC-MS analysis.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a basic procedure for a single-dose pharmacokinetic study in mice.
Materials:
-
This compound
-
Vehicle for administration (e.g., a solution of 5% DMSO, 40% PEG300, and 55% water)
-
C57BL/6 mice (or other appropriate strain)
-
Equipment for intravenous (IV) or oral (PO) administration
-
Blood collection supplies (e.g., heparinized capillaries, tubes)
-
Anesthesia (if required for blood collection)
-
Centrifuge
Procedure:
-
Dose Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration.
-
Animal Dosing: Administer a single dose of the this compound solution to the mice via the desired route (e.g., IV tail vein injection or oral gavage). A typical dose might be 5-10 mg/kg.
-
Blood Sampling: At designated time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after dosing, collect blood samples (e.g., via tail snip or retro-orbital bleed) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at approximately 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Tissue Collection (Optional): At the final time point, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, brain). Tissues should be snap-frozen in liquid nitrogen and stored at -80°C.[6]
-
Sample Processing: For plasma samples, perform a protein precipitation step as described in Protocol 1 (step 5). For tissue samples, first, homogenize the tissue in a suitable buffer before protein precipitation.
-
Analysis: Analyze the processed plasma and tissue homogenate supernatants by LC-MS to quantify this compound and its deuterated metabolites.
Data Presentation
The following tables represent hypothetical data that could be generated from the experiments described above.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Time (minutes) | This compound Remaining (%) |
| 0 | 100 |
| 5 | 85.2 |
| 15 | 60.1 |
| 30 | 35.8 |
| 60 | 12.5 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following a 5 mg/kg IV Dose
| Parameter | Value | Units |
| Cmax (Peak Concentration) | 1250 | ng/mL |
| T½ (Half-life) | 2.3 | hours |
| AUC (Area Under the Curve) | 3500 | ng*h/mL |
| CL (Clearance) | 1.43 | L/h/kg |
| Vd (Volume of Distribution) | 4.7 | L/kg |
Table 3: Hypothetical Tissue Distribution of this compound and its Putative Metabolite (M1-d18) 4 hours Post-IV Dose
| Tissue | This compound (ng/g) | M1-d18 (Oxidized Metabolite) (ng/g) |
| Liver | 850 | 420 |
| Kidney | 620 | 310 |
| Brain | 50 | 15 |
| Adipose Tissue | 1500 | 250 |
Visualizations
Caption: Hypothetical metabolic pathway of 1,10-decanediol.
Caption: General workflow for an in vivo metabolic fate study.
Caption: The core concept of stable isotope tracer analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,10-Decanediol | 112-47-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of 1,10-Decanediol-d20
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Decanediol is a long-chain aliphatic diol with applications in various industrial and research fields. The deuterated analog, 1,10-Decanediol-d20, serves as an excellent internal standard for quantitative analysis by mass spectrometry. Its use in isotope dilution mass spectrometry allows for precise and accurate quantification by correcting for variations in sample preparation and matrix effects. These application notes provide detailed protocols for the sample preparation and analysis of this compound in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Physicochemical Properties of 1,10-Decanediol
A summary of the key physicochemical properties of unlabeled 1,10-decanediol is presented in Table 1. These properties are essential for developing appropriate sample preparation strategies. 1,10-Decanediol is a white solid with limited solubility in water but is soluble in alcohols and other organic solvents.[1][2][3]
Table 1: Physicochemical Properties of 1,10-Decanediol
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₂O₂ | [3] |
| Molecular Weight | 174.28 g/mol | [3] |
| Appearance | White crystalline powder | [2][4] |
| Melting Point | 72-75 °C | [3] |
| Boiling Point | 297 °C at 760 mmHg | [3] |
| Solubility | Insoluble in water, soluble in alcohol and hot ether. | [1][5] |
Sample Preparation Protocols
The choice of sample preparation technique depends on the analytical method (GC-MS or LC-MS) and the complexity of the sample matrix. As this compound is typically used as an internal standard, it should be spiked into the sample at the beginning of the extraction process to account for any analyte loss.[6]
Protocol 1: Liquid-Liquid Extraction (LLE) for Biological Fluids (e.g., Plasma, Serum)
This protocol is suitable for both GC-MS and LC-MS analysis.
Experimental Protocol:
-
Sample Aliquoting: Pipette 500 µL of the biological fluid (e.g., plasma, serum) into a clean glass test tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (in a compatible solvent like methanol) to the sample.
-
Protein Precipitation (Optional but Recommended): Add 1.5 mL of cold acetonitrile or methanol to the sample to precipitate proteins. Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes. Transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction:
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40 °C).
-
Reconstitution:
-
For LC-MS: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., methanol/water mixture).
-
For GC-MS: Proceed to the derivatization step.
-
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Samples
SPE can provide a cleaner extract compared to LLE and is suitable for both GC-MS and LC-MS.
Experimental Protocol:
-
Sample Pre-treatment: Aliquot 500 µL of the biological fluid and spike with this compound. If the sample is viscous, dilute it with a suitable buffer.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Derivatization for GC-MS Analysis
Due to its low volatility, 1,10-decanediol and its deuterated analog require derivatization before GC-MS analysis.[9][10] Silylation is a common derivatization technique for compounds containing hydroxyl groups.[11]
Experimental Protocol (Silylation):
-
To the dried extract from the sample preparation step, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[11]
-
Add 50 µL of a suitable solvent like pyridine or ethyl acetate.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.[7]
-
Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Analytical Methods
GC-MS Analysis
Table 2: Typical GC-MS Parameters for Derivatized this compound
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Oven Temperature Program | Initial temperature 70 °C, hold for 2 min, ramp to 320 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined based on the mass spectrum of the derivatized this compound and the corresponding unlabeled analyte. |
LC-MS/MS Analysis
Table 3: Typical LC-MS/MS Parameters for this compound
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start with 50% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor and product ions to be determined by infusing a standard solution of this compound. |
Data Presentation
Quantitative data should be summarized in tables for clear comparison of parameters such as recovery, precision, and limit of quantification.
Table 4: Representative Quantitative Performance Data
| Parameter | LLE-GC-MS | SPE-LC-MS/MS |
| Recovery (%) | 85 - 95 | 90 - 105 |
| Precision (RSD %) | < 10 | < 8 |
| Limit of Quantification (LOQ) | 1 - 5 ng/mL | 0.5 - 2 ng/mL |
Note: The values in this table are representative and should be determined experimentally during method validation.
Visualizations
Experimental Workflow for Sample Preparation and Analysis
Caption: General workflow for the preparation and analysis of this compound.
Logical Relationship of Isotope Dilution Mass Spectrometry
Caption: Principle of quantification using a deuterated internal standard.
References
- 1. 1,10-Decanediol, 97% | Fisher Scientific [fishersci.ca]
- 2. 1,10-Decanediol | 112-47-0 [chemicalbook.com]
- 3. 1,10-Decanediol - Wikipedia [en.wikipedia.org]
- 4. 1,10-decanediol, 112-47-0 [thegoodscentscompany.com]
- 5. 1,10-Decanediol [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. nva.sikt.no [nva.sikt.no]
- 8. A solvent system for delipidation of plasma or serum without protein precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. youtube.com [youtube.com]
- 11. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]
Application Note: Quantitative Analysis of 1,10-Decanediol-d20 in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
1,10-Decanediol is a linear diol with applications in the synthesis of polyesters, polyurethanes, and as a plasticizer.[1][2] In pharmaceutical and metabolic research, deuterated analogs such as 1,10-Decanediol-d20 serve as valuable internal standards for quantitative analysis of the parent compound and related metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds.[3] However, the analysis of diols like 1,10-Decanediol by GC-MS can be challenging due to their low volatility and polar nature, which can lead to poor chromatographic peak shape and thermal degradation.
To overcome these challenges, a derivatization step is typically required to increase the volatility and thermal stability of the analyte.[3][4][5] Silylation, which involves the replacement of active hydrogens in hydroxyl groups with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for this purpose.[3][4][6] This application note describes a robust and sensitive GC-MS method for the quantitative analysis of this compound in a biological matrix, employing a silylation derivatization approach. The use of a deuterated standard is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization efficiencies.[7][8][9]
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Materials and Methods
Reagents and Materials:
-
This compound (Internal Standard)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl Acetate (HPLC Grade)
-
Pyridine (Anhydrous)
-
Sodium Sulfate (Anhydrous)
-
Methanol (HPLC Grade)
-
Deionized Water
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness
Protocols
1. Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Prepare working standard solutions by serial dilution of the stock solution in methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
2. Sample Preparation:
-
To 100 µL of the biological matrix (e.g., plasma, urine), add 10 µL of the internal standard working solution.
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean microcentrifuge tube.
-
Repeat the extraction step and combine the organic layers.
-
Dry the combined organic extract under a gentle stream of nitrogen at room temperature.
3. Derivatization:
-
To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.[3][6]
-
Cap the vial tightly and heat at 70°C for 1 hour.[3]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
4. GC-MS Analysis:
-
Injector: Splitless mode, 270°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Specific m/z values for the derivatized this compound.
-
Results and Discussion
The developed GC-MS method demonstrated excellent chromatographic performance for the derivatized this compound. The silylation derivatization significantly improved the volatility and thermal stability of the analyte, resulting in a sharp and symmetrical chromatographic peak. The use of a deuterated internal standard ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.[7][8][9]
Quantitative Data Summary
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. A summary of the quantitative data is presented in the table below.
| Parameter | Result |
| Retention Time (min) | 12.5 |
| Linearity (r²) | > 0.998 |
| Linear Range (µg/mL) | 0.1 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 95 - 105% |
Conclusion
This application note presents a detailed and robust GC-MS method for the quantitative analysis of this compound in biological matrices. The method involves a straightforward liquid-liquid extraction followed by silylation derivatization, which provides excellent chromatographic performance and sensitivity. The use of a deuterated internal standard ensures the accuracy and reliability of the quantification. This method is suitable for researchers, scientists, and drug development professionals requiring a precise and validated analytical procedure for 1,10-Decanediol and its deuterated analogs.
References
- 1. 1,10-Decanediol | 112-47-0 [chemicalbook.com]
- 2. gantrade.com [gantrade.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Deuterated Diols in Polymer Synthesis Research
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the use of deuterated diols in polymer synthesis research, detailing their applications, experimental protocols, and relevant quantitative data. The inclusion of deuterated monomers, such as diols, offers a powerful tool for elucidating polymer structure, dynamics, and degradation mechanisms, primarily through neutron scattering techniques.
Applications of Deuterated Diols in Polymer Science
The substitution of hydrogen with its heavier isotope, deuterium, in diol monomers provides a unique "label" within the resulting polymer structure. This isotopic labeling is invaluable for a range of analytical techniques, with neutron scattering being the most prominent. The significant difference in the neutron scattering length between hydrogen (-3.74 fm) and deuterium (6.67 fm) allows for "contrast matching," where specific components of a polymer blend, copolymer, or solution can be made "visible" or "invisible" to neutrons.[1][2]
Key applications include:
-
Polymer Conformation and Morphology: Deuterium labeling enables the detailed study of polymer chain conformation in bulk and in solution, as well as the morphology of polymer blends and block copolymers using Small-Angle Neutron Scattering (SANS).[1][2]
-
Polymer Dynamics: Techniques like Quasi-Elastic Neutron Scattering (QENS) and Neutron Spin Echo (NSE) utilize deuterated polymers to investigate chain dynamics, diffusion, and relaxation processes over a wide range of time and length scales.[1]
-
Degradation and Stability Studies: Incorporating deuterium can help in tracking degradation pathways and understanding the stability of polymers under various conditions.
-
Infrared (IR) Spectroscopy: Deuteration shifts the vibrational frequencies of C-H bonds to lower wavenumbers (C-D bonds), which can be used to study specific bond orientations and interactions, and to engineer materials with enhanced IR transparency at certain wavelengths.[3]
-
Biomedical Applications: Deuterated polymers are being explored for use in biomedical applications, including drug delivery systems and biodegradable materials, where understanding their in-vivo behavior and degradation is critical.[4][5][6]
Quantitative Data on Deuterated Polymers
The incorporation of deuterated diols can have a slight influence on the physical properties of the resulting polymers. The following tables summarize key quantitative data for common polymers synthesized using deuterated diols.
Table 1: Molecular Weight and Polydispersity Index of Deuterated Polymers
| Polymer | Deuterated Monomer | Molecular Weight (Mw) x 10³ ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Deuterated Polycarbonate | Deuterated Bisphenol A (d6) | 25.3 | 1.88 | [7] |
| Deuterated Polystyrene | Deuterated Styrene | 6.05 and 27.0 | - | [8] |
Note: PDI data is not always reported in the cited literature.
Table 2: Thermal Properties of Deuterated Polymers
| Polymer | Deuterated Monomer | Glass Transition Temp (Tg) (°C) | Melting Temp (Tm) (°C) | Decomposition Temp (Td5%) (°C) | Reference |
| Deuterated Poly(ethylene terephthalate) | - | - | 244.1 (pure PET) -> 257.1 (PET/GITP) | - | [9] |
| Bio-based Polycarbonates | - | Up to 156 | - | Up to 383 | [10] |
| Deuterated DPP Polymers | Deuterated DPP | Increased vs. protonated | Increased vs. protonated | - | [2] |
Note: Direct comparisons of thermal properties between deuterated and non-deuterated polymers are not always available in a single source.
Experimental Protocols
Detailed methodologies for the synthesis of key polymers using deuterated diols are provided below.
Synthesis of Deuterated Polyesters (e.g., Deuterated PET)
This protocol describes a general two-stage melt polymerization process for synthesizing deuterated polyesters.
Workflow for Deuterated Polyester Synthesis
Caption: Workflow for the two-stage synthesis of deuterated polyester.
Protocol:
-
Reactant Preparation: In a reaction vessel equipped with a stirrer, nitrogen inlet, and a condenser, charge the deuterated diol (e.g., ethylene glycol-d4) and the dicarboxylic acid (e.g., terephthalic acid) in a specified molar ratio (typically 1:1 to 1.2:1 diol to diacid).
-
Catalyst Addition: Add a catalyst, such as antimony trioxide or a titanium-based catalyst, to the reaction mixture.
-
Esterification: Heat the mixture to a temperature of approximately 200-230°C under a slow stream of nitrogen. Water will be produced as a byproduct and should be collected. This stage is continued until the theoretical amount of water has been evolved, indicating the formation of low molecular weight oligomers.
-
Polycondensation: Increase the temperature to 250-280°C and gradually apply a vacuum. This stage facilitates the removal of excess deuterated diol and drives the polymerization reaction to form a high molecular weight polymer.
-
Monitoring: The reaction is monitored by observing the increase in the viscosity of the melt.
-
Polymer Recovery: Once the desired viscosity is achieved, the reaction is stopped, and the deuterated polyester is extruded, cooled, and pelletized.
Synthesis of Deuterated Polycarbonates (from Deuterated Bisphenol A)
This protocol outlines the interfacial polymerization method for synthesizing deuterated polycarbonates.
Workflow for Deuterated Polycarbonate Synthesis
References
- 1. impact.ornl.gov [impact.ornl.gov]
- 2. Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azimuth-corp.com [azimuth-corp.com]
- 4. Deuterated Polymers for Neutron Techniques | Actualités | CORDIS | Commission européenne [cordis.europa.eu]
- 5. mdpi.com [mdpi.com]
- 6. bme.psu.edu [bme.psu.edu]
- 7. polymersource.ca [polymersource.ca]
- 8. Small angle neutron scattering measurements of synthetic polymer dispersions in matrix-assisted laser desorption/ionization matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Bioanalytical Method Development Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug discovery and development, the accurate quantification of therapeutic agents and their metabolites in biological matrices is a critical cornerstone for preclinical and clinical studies. Bioanalytical methods, predominantly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standard for these measurements. The inherent complexity of biological samples, however, introduces significant challenges such as matrix effects, variability in sample preparation, and instrument response fluctuations. To mitigate these issues and ensure the reliability of quantitative data, the use of an appropriate internal standard (IS) is indispensable.
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely recognized as the superior choice for bioanalytical assays.[1][2] A deuterated internal standard is chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with deuterium.[3][4] This mass difference allows for differentiation by the mass spectrometer, while the nearly identical physicochemical properties ensure that the IS and the analyte behave similarly during sample extraction, chromatography, and ionization.[5] This co-elution and analogous behavior enable the deuterated standard to effectively compensate for variations, leading to enhanced accuracy, precision, and robustness of the analytical method.[6][7]
These application notes provide a comprehensive overview of the principles and practices for developing robust bioanalytical methods using deuterated internal standards. Detailed experimental protocols for sample preparation and LC-MS/MS analysis are provided, along with a quantitative comparison illustrating the superior performance of deuterated internal standards over structural analogs.
The Principle of Isotope Dilution Mass Spectrometry
The use of deuterated internal standards is founded on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated IS is added to all samples, including calibration standards and quality controls, at the beginning of the analytical process. The mass spectrometer distinguishes between the analyte and the heavier deuterated IS based on their mass-to-charge ratios (m/z). By calculating the ratio of the analyte's peak area to the IS's peak area, variations introduced during the workflow are normalized.
Quantitative Performance: Deuterated vs. Structural Analog Internal Standards
The choice of internal standard significantly impacts the quality of bioanalytical data. The following table summarizes a comparative analysis of key validation parameters for the quantification of a hypothetical drug in human plasma using a deuterated internal standard versus a structural analog. The data clearly demonstrates the superior performance of the deuterated IS in terms of accuracy, precision, and matrix effect compensation.
| Validation Parameter | Acceptance Criteria (FDA/ICH) | Performance with Deuterated IS | Performance with Structural Analog IS |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -2.5% to 3.8% | -18.2% to 12.5% |
| Precision (%CV) | ≤15% (≤20% at LLOQ) | 2.1% to 6.5% | 8.9% to 19.8% |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | ≤15% | 4.2% | 25.7% |
| Recovery (%) | Consistent and Reproducible | 85.2% ± 3.1% | 72.4% ± 15.6% |
| Linearity (r²) | ≥0.99 | 0.9992 | 0.9915 |
Data is representative and compiled from principles described in referenced literature.[1][8]
Experimental Protocols
The following protocols provide a step-by-step guide for a typical bioanalytical workflow for the quantification of a small molecule drug in human plasma using a deuterated internal standard.
Materials and Reagents
-
Analyte of interest (Reference Standard)
-
Deuterated internal standard
-
Blank human plasma (with anticoagulant, e.g., K2EDTA)
-
HPLC-grade or LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Microcentrifuge tubes (1.5 mL) or 96-well plates
-
Vortex mixer
-
Centrifuge
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard into separate volumetric flasks.
-
Dissolve in a suitable organic solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
Store stock solutions at -20°C or as per stability data.
-
-
Working Solutions:
-
Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples at various concentrations.
-
Prepare a working solution of the deuterated internal standard at a concentration that provides an adequate response in the mass spectrometer (e.g., 100 ng/mL).
-
Protocol 2: Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for removing the bulk of proteins from plasma samples.[9][10]
-
Aliquoting:
-
Thaw frozen plasma samples, calibration standards, and QC samples on ice. Vortex gently to ensure homogeneity.
-
Aliquot 100 µL of each sample into labeled microcentrifuge tubes or a 96-well plate.[11]
-
-
Internal Standard Spiking:
-
Add 20 µL of the deuterated internal standard working solution to all tubes/wells, except for the blank matrix samples.[11]
-
Vortex briefly for 10 seconds.
-
-
Protein Precipitation:
-
Centrifugation:
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate, being cautious not to disturb the protein pellet.[11]
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase composition. This step helps to concentrate the analyte and improve chromatographic peak shape.
-
Protocol 3: LC-MS/MS Analysis
The following are representative LC-MS/MS conditions for the analysis of a small molecule drug. Method parameters should be optimized for the specific analyte and internal standard.
-
Instrumentation:
-
UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)[11]
-
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
LC Conditions: [11]
-
Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Acetate
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Positive Electrospray Ionization - ESI+):
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
MRM Transitions: Optimized for the specific analyte and deuterated internal standard.
-
Workflow and Logic for Using Deuterated Internal Standards
The successful implementation of a deuterated internal standard in a bioanalytical workflow relies on a logical sequence of steps and an understanding of how it corrects for potential errors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. scispace.com [scispace.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. filtrous.com [filtrous.com]
- 11. benchchem.com [benchchem.com]
- 12. btrc-charity.org [btrc-charity.org]
Application of 1,10-Decanediol-d20 in Environmental Sample Analysis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Decanediol is a linear diol with applications in various industries, including as a precursor for polymers, a component in cosmetics, and as a pharmaceutical intermediate. Its presence in the environment can arise from industrial discharges and agricultural applications, where it has been shown to act as a soil nitrification inhibitor, potentially impacting nitrogen cycles. Accurate quantification of 1,10-decanediol in complex environmental matrices such as water, soil, and sediment is crucial for environmental monitoring and risk assessment.
The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample extraction, matrix effects, and instrument response. 1,10-Decanediol-d20, a deuterated analog of 1,10-decanediol, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the native compound, ensuring it behaves similarly during sample preparation and analysis, while its mass difference allows for clear differentiation by a mass spectrometer.
This document provides detailed protocols for the extraction and quantification of 1,10-decanediol in various environmental samples using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Workflow
The overall analytical workflow for the determination of 1,10-decanediol in environmental samples is depicted in the following diagram.
Caption: General workflow for the analysis of 1,10-decanediol in environmental samples.
Experimental Protocols
Materials and Reagents
-
1,10-Decanediol (analytical standard, >98% purity)
-
This compound (internal standard, >98% purity)
-
Solvents: Dichloromethane (DCM), acetone, hexane, methanol (all HPLC or pesticide residue grade)
-
Reagents: Anhydrous sodium sulfate, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), pyridine
-
Solid Phase Extraction (SPE) cartridges (for water samples), e.g., C18 or polymeric sorbent
-
Pressurized Solvent Extraction (PSE) or Soxhlet apparatus (for solid samples)
Sample Preparation
3.2.1. Water Samples
-
Filtration: Filter water samples (1 L) through a 0.45 µm glass fiber filter to remove suspended solids.
-
Spiking: Add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to the filtered water sample.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under a stream of nitrogen for 30 minutes.
-
Elute the analytes with 10 mL of dichloromethane:acetone (1:1, v/v).
-
-
Drying and Concentration: Dry the eluate by passing it through a column containing anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3.2.2. Soil and Sediment Samples
-
Homogenization and Drying: Homogenize the sample and air-dry or freeze-dry to a constant weight. Sieve the dried sample to remove large debris.
-
Spiking: Weigh 10 g of the homogenized sample into an extraction cell or thimble. Spike with a known amount of this compound internal standard solution.
-
Extraction (Pressurized Solvent Extraction - PSE):
-
Mix the sample with a drying agent like diatomaceous earth.
-
Extract the sample using dichloromethane:acetone (1:1, v/v) at 100°C and 1500 psi.
-
Perform two static extraction cycles.
-
-
Drying and Concentration: Dry the extract with anhydrous sodium sulfate and concentrate to 1 mL.
-
Cleanup (if necessary): For complex matrices, a cleanup step using silica gel or Florisil column chromatography may be required to remove interferences.
Derivatization
Due to the polar nature of diols, derivatization is necessary to improve their volatility and chromatographic performance for GC-MS analysis.
-
Transfer a 100 µL aliquot of the final extract to a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
Cool to room temperature before GC-MS analysis.
GC-MS Analysis
The following table outlines the typical GC-MS conditions for the analysis of the derivatized 1,10-decanediol and its deuterated internal standard.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | Analyte (1,10-Decanediol-TMS) : Quantifier: 117, Qualifiers: 147, 204Internal Standard (this compound-TMS) : Quantifier: 125, Qualifiers: 154, 214 |
Data Presentation
The following tables present representative data for the validation of the analytical method.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Calibration Range | 1 - 1000 ng/mL |
| Method Detection Limit (MDL) - Water | 0.05 µg/L |
| Method Detection Limit (MDL) - Soil/Sediment | 1 ng/g dry weight |
| Limit of Quantification (LOQ) - Water | 0.15 µg/L |
| Limit of Quantification (LOQ) - Soil/Sediment | 3 ng/g dry weight |
| Intraday Precision (%RSD) | < 10% |
| Interday Precision (%RSD) | < 15% |
Table 2: Recovery Study in Spiked Environmental Samples
| Matrix | Spike Level (ng/g or µg/L) | Mean Recovery (%) | RSD (%) (n=5) |
| Surface Water | 0.5 µg/L | 95 | 7.2 |
| Wastewater Effluent | 1.0 µg/L | 88 | 9.5 |
| Sandy Soil | 10 ng/g | 92 | 8.1 |
| Clay Soil | 10 ng/g | 85 | 11.3 |
| River Sediment | 20 ng/g | 89 | 10.4 |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of 1,10-decanediol in various environmental matrices. The detailed protocols presented here for sample preparation and GC-MS analysis, coupled with the use of a stable isotope-labeled internal standard, ensure high accuracy and precision, making this methodology suitable for routine environmental monitoring and research applications.
Troubleshooting & Optimization
Technical Support Center: Overcoming Chromatographic Shifts with Deuterated Standards
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage the chromatographic behavior of deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a different retention time than the non-deuterated analyte?
A1: This phenomenon is known as the chromatographic isotope effect (CIE) or deuterium isotope effect.[1][2] It arises from the slight differences in physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, which can lead to a smaller molecular volume and altered van der Waals interactions.[3] In reversed-phase chromatography, this typically results in the deuterated standard eluting slightly earlier than its non-deuterated counterpart.[2][3]
Q2: What factors influence the magnitude of the chromatographic shift?
A2: Several factors can influence the extent of the retention time shift:
-
Number of deuterium atoms: A larger number of deuterium atoms generally leads to a more significant shift.[3][4]
-
Position of deuteration: The location of the deuterium atoms within the molecule is crucial. Substitution on an sp2-hybridized carbon can have a different impact than on an sp3-hybridized carbon.[3][5] Deuterium atoms on stable positions like aliphatic or aromatic carbons are preferred to avoid exchange.[6]
-
Molecular structure: The inherent properties of the analyte itself play a role.[4]
-
Chromatographic conditions: Mobile phase composition, column temperature, and the type of stationary phase can all affect the separation of isotopologues.[1][4]
Q3: Can this chromatographic shift affect the accuracy of my quantitative results?
A3: Yes. If the deuterated internal standard and the analyte do not co-elute, they may experience different matrix effects, leading to variations in ionization efficiency in the mass spectrometer.[2][3] This can compromise the accuracy and precision of the analytical method.[2] Complete co-elution is ideal for ensuring that both compounds experience the same analytical conditions.[7][8]
Q4: Are there alternatives to deuterated standards if the shift is problematic?
A4: Yes. If optimizing the chromatographic method does not resolve the issue, consider using internal standards labeled with heavier stable isotopes such as ¹³C or ¹⁵N.[2][9] These isotopes are less likely to cause significant chromatographic shifts.[2][10]
Troubleshooting Guide for Chromatographic Shifts
A systematic approach is essential when you observe a chromatographic shift between your analyte and its deuterated internal standard.
Step 1: Confirm and Characterize the Shift
-
Action: Overlay the chromatograms of the analyte and the deuterated internal standard.
-
Purpose: To visually confirm the presence and measure the magnitude of the retention time difference (ΔRT).
-
Tip: Ensure accurate peak integration for both peaks to avoid misleading interpretations.[3]
Step 2: Evaluate System Stability
A sudden change in the relative retention time may indicate an issue with the chromatographic system itself.[4]
-
Check Mobile Phase: Ensure the composition is correct and that the solvents are properly degassed. Inconsistent mobile phase composition can lead to retention time fluctuations.[4]
-
Verify Column Temperature: Check that the column oven is maintaining a stable and accurate temperature. Temperature fluctuations can significantly impact retention times.[4]
-
Inspect the Column: A deteriorating column can cause shifts in retention. Check for high backpressure or peak shape issues.
Step 3: Method Optimization to Minimize the Shift
If the shift is consistent and due to the inherent isotope effect, you can try to minimize it by adjusting the chromatographic method.[3]
-
Modify Mobile Phase Composition:
-
Action: Adjust the organic-to-aqueous solvent ratio. A small change (e.g., ± 2-5%) can alter the interactions with the stationary phase and potentially reduce the ΔRT.[3]
-
Action: For ionizable compounds, adjust the mobile phase pH. This can change the ionization state and hydrophobicity, influencing the separation.[3]
-
-
Adjust Column Temperature:
-
Action: Increase or decrease the column temperature in increments of 5-10°C.
-
Purpose: Temperature affects mobile phase viscosity and mass transfer kinetics, which can influence retention and potentially reduce the separation between the isotopologues.[3]
-
-
Change Stationary Phase:
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting chromatographic shifts.
Experimental Protocols
Protocol 1: Optimizing Mobile Phase Composition
Objective: To minimize the retention time difference (ΔRT) between an analyte and its deuterated internal standard by adjusting the mobile phase composition.
Methodology:
-
Initial Analysis: Using your current analytical method, inject a standard solution containing both the analyte and the deuterated internal standard. Record the retention times (RT) and calculate the initial ΔRT.
-
Vary Organic Solvent Percentage: Prepare a series of mobile phases with slightly different organic solvent concentrations (e.g., if the current method uses 50% acetonitrile, prepare mobile phases with 48%, 52%, and 55% acetonitrile).
-
Inject and Analyze: For each mobile phase composition, allow the system to equilibrate, then inject the standard solution.
-
Data Analysis: Record the RT for the analyte and internal standard for each condition. Calculate the ΔRT for each mobile phase composition.
-
Select Optimal Composition: Choose the mobile phase composition that provides the smallest ΔRT while maintaining acceptable peak shape and resolution from other sample components.
Protocol 2: Optimizing Column Temperature
Objective: To minimize the ΔRT between an analyte and its deuterated internal standard by adjusting the column temperature.
Methodology:
-
Initial Analysis: Set the column oven to your current method's temperature. Inject a standard solution to record the initial retention times and ΔRT.
-
Vary Temperature: Increase and decrease the column temperature in systematic increments (e.g., 5-10°C).
-
Equilibrate and Inject: Allow the column to fully equilibrate at each new temperature before injecting the standard solution.
-
Analyze and Compare: Measure the ΔRT at each temperature.
-
Select Optimal Temperature: Choose the temperature that minimizes the chromatographic shift while maintaining good peak shape and resolution.
Data Presentation: Example of Optimization Results
The following table summarizes hypothetical data from method optimization experiments aimed at reducing the chromatographic shift.
| Condition | Analyte RT (min) | Deuterated IS RT (min) | ΔRT (min) |
| Initial Method | 5.25 | 5.20 | 0.05 |
| Mobile Phase A (48% ACN) | 5.82 | 5.76 | 0.06 |
| Mobile Phase B (52% ACN) | 4.91 | 4.88 | 0.03 |
| Temperature A (35°C) | 5.10 | 5.06 | 0.04 |
| Temperature B (45°C) | 4.75 | 4.73 | 0.02 |
Logical Relationship of Key Factors
Caption: Factors influencing the chromatographic shift.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of position of deuterium atoms on gas chromatographic isotope effects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Differential Matrix Effects for 1,10-Decanediol-d20
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering differential matrix effects when using 1,10-Decanediol-d20 as an internal standard in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are differential matrix effects and why are they a concern when using this compound?
A1: Matrix effects refer to the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[1][2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal).[1][2] A deuterated internal standard like this compound is used to compensate for these effects, as it is expected to behave almost identically to the unlabeled analyte (1,10-Decanediol) during sample preparation, chromatography, and ionization.[1][3]
However, "differential matrix effects" occur when the analyte and the deuterated internal standard do not experience the same degree of signal suppression or enhancement.[3][4] This is a significant concern because it undermines the corrective purpose of the internal standard, leading to inaccurate and unreliable quantification.[3][5]
Q2: What causes differential matrix effects with deuterated internal standards?
A2: The primary cause of differential matrix effects with deuterated internal standards is a phenomenon known as the "deuterium isotope effect".[3] The substitution of hydrogen with heavier deuterium atoms can slightly alter the physicochemical properties of the molecule.[3] This can result in a small difference in retention time between the analyte and the deuterated internal standard during liquid chromatography (LC).[3][6] If this slight separation causes them to elute in regions of the chromatogram with varying levels of matrix-induced ion suppression or enhancement, they will be affected differently, leading to a differential effect.[1][3]
Q3: What are the common signs of differential matrix effects in my data?
A3: Common indicators of differential matrix effects include:
-
Poor reproducibility of the analyte/internal standard area ratio across different samples.[1]
-
Inaccurate results in quality control (QC) samples, especially at the low and high ends of the calibration curve.
-
Increased variability and scatter in the calibration curve.[6]
-
Failure to meet acceptance criteria during method validation, particularly for accuracy and precision.[5]
-
Discrepancies in results when analyzing samples from different biological matrices or patient populations.
Q4: How can I proactively assess the risk of differential matrix effects for this compound during method development?
A4: A proactive assessment is crucial. You can evaluate the potential for differential matrix effects by performing a matrix effect evaluation experiment early in method development. This involves comparing the response of the analyte and internal standard in a neat solution to their response when spiked into an extracted blank matrix from multiple sources.[4][7] Any significant difference in the calculated matrix factor between the analyte and this compound indicates a potential issue. Additionally, closely monitoring the co-elution of the analyte and internal standard peaks is essential; even a slight separation can be problematic.[3][6]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
Problem 1: I am observing poor reproducibility and accuracy in my QC samples.
This is a classic sign of uncompensated matrix effects. The following workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for poor reproducibility.
Problem 2: The retention times of 1,10-Decanediol and this compound are slightly different. How can I fix this?
A slight chromatographic shift is the root cause of differential matrix effects.[3][4]
-
Solution: Chromatographic Optimization
-
Modify the Mobile Phase Gradient: A shallower gradient can often improve the co-elution of the analyte and its deuterated internal standard.
-
Adjust Mobile Phase Composition: Small changes in the percentage of organic solvent or the pH of the aqueous phase can alter selectivity and help merge the peaks.
-
Lower the Flow Rate: Reducing the flow rate can increase retention and improve resolution, potentially aiding in co-elution.
-
Change the Analytical Column: If other options fail, testing a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl, Cyano) may provide the necessary selectivity to achieve co-elution.
-
Problem 3: My results suggest significant ion suppression. How can I clean up my sample to reduce matrix effects?
Effective sample preparation is key to removing interfering matrix components like phospholipids and salts before they reach the mass spectrometer.[8][9][10]
-
Solution: Enhance Sample Preparation
-
Protein Precipitation (PPT): This is a simple and fast method but may not be sufficient for removing all interfering components, particularly phospholipids.[9]
-
Liquid-Liquid Extraction (LLE): LLE offers a higher degree of cleanliness by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase. The choice of extraction solvent is critical.
-
Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by utilizing specific sorbent chemistries to bind the analyte of interest while matrix components are washed away.[10] This is often the most effective method for minimizing matrix effects.
-
Phospholipid Removal Plates/Cartridges: These specialized products are designed to specifically target and remove phospholipids, which are major contributors to matrix effects in plasma and serum samples.[9][10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Preventing Deuterium-Hydrogen Back-Exchange in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing deuterium-hydrogen (D-H) back-exchange for deuterated compounds in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity of your deuterated molecules.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen back-exchange and why is it a concern?
A1: Deuterium-hydrogen back-exchange is a chemical process where a deuterium atom on a labeled compound is replaced by a hydrogen atom (proton) from the surrounding environment, most commonly from a protic solvent like water or methanol.[1] This is problematic in drug development and research because it leads to a loss of the isotopic label, which can compromise the accuracy of quantitative analyses, particularly in mass spectrometry, and potentially alter the desired pharmacokinetic properties of a deuterated drug.[2]
Q2: What are the primary factors that influence the rate of D-H back-exchange?
A2: The rate of D-H back-exchange is primarily influenced by three main factors:
-
pH: The exchange rate is catalyzed by both acids and bases.[3] For many organic molecules, the minimum rate of exchange is observed in a slightly acidic environment, typically around pH 2.5-3.0.[4]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including D-H back-exchange.[4] Keeping samples cold is a critical step in minimizing exchange.
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) contain exchangeable protons and can readily participate in D-H exchange.[5] Aprotic solvents (e.g., acetonitrile, dimethyl sulfoxide) lack these exchangeable protons and are therefore preferred for handling deuterated compounds.
Q3: How can I effectively "quench" or stop the D-H exchange reaction during my experiments?
A3: To effectively halt the D-H exchange reaction, a process known as "quenching," you should rapidly lower both the pH and the temperature of your sample.[4] This is typically achieved by adding a pre-chilled acidic solution (e.g., to a pH of 2.5) to the sample. This minimizes the exchange rate, preserving the deuterium label during subsequent analytical procedures like liquid chromatography-mass spectrometry (LC-MS).[4]
Q4: Which solvents are best for dissolving and storing deuterated compounds to prevent back-exchange?
A4: Aprotic solvents are the ideal choice for dissolving and storing deuterated compounds as they do not have exchangeable protons.[5] Common aprotic solvents used in the laboratory include:
-
Acetonitrile (ACN)
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
When possible, use deuterated versions of protic solvents (e.g., D₂O, methanol-d₄) if a protic environment is unavoidable, as this will reduce the likelihood of back-exchange. However, even deuterated protic solvents can still participate in exchange over time.
Troubleshooting Guides
Issue 1: Loss of Deuterium Label Detected During LC-MS Analysis
-
Symptom: A lower-than-expected mass-to-charge ratio (m/z) for your deuterated compound is observed, indicating a loss of one or more deuterium atoms.
-
Possible Cause 1: Protic Solvents in the Mobile Phase. The use of water or methanol in the LC mobile phase is a common source of back-exchange.
-
Solution: Minimize the time the sample is exposed to the protic mobile phase by using shorter chromatographic run times and higher flow rates where feasible. Ensure the pH of the mobile phase is optimized to the region of minimal exchange (typically pH 2.5-3.0).[4]
-
-
Possible Cause 2: Elevated Temperature. The autosampler or column compartment may be at a temperature that accelerates back-exchange.
-
Solution: Maintain a low temperature (ideally 0-4 °C) for the autosampler and the column throughout the analytical run.[4]
-
-
Possible Cause 3: Inefficient Quenching. The quenching step may not have been rapid or effective enough.
-
Solution: Ensure the quenching buffer is pre-chilled and rapidly lowers the sample pH to the optimal range.
-
Issue 2: Inconsistent Deuterium Incorporation in NMR Samples
-
Symptom: ¹H NMR spectra show variable or higher than expected residual proton signals at deuterated positions, or ²H NMR shows lower than expected signal intensity.
-
Possible Cause 1: Moisture Contamination. Deuterated NMR solvents are often hygroscopic and can absorb moisture from the atmosphere or from glassware.
-
Solution: Handle deuterated solvents under a dry, inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and NMR tubes. For highly sensitive samples, consider using sealed ampules of deuterated solvent.
-
-
Possible Cause 2: Use of Protic NMR Solvents. Using a protic deuterated solvent (e.g., Methanol-d₄, D₂O) for a compound with labile deuterium atoms.
-
Solution: Whenever possible, use aprotic deuterated solvents like DMSO-d₆ or Acetonitrile-d₃. If a protic solvent is necessary, prepare the sample immediately before analysis to minimize the time for exchange.
-
Data Presentation: Impact of Experimental Conditions on Deuterium Back-Exchange
The following tables summarize the impact of key experimental parameters on the stability of deuterated compounds.
Table 1: Effect of pH on the Rate of Deuterium-Hydrogen Back-Exchange
| pH Range | Relative Exchange Rate | Recommendation |
| < 2.0 | Increasing | Avoid strongly acidic conditions unless required for analysis. |
| 2.5 - 3.0 | Minimal | Optimal pH range for quenching and analytical mobile phases.[4] |
| 3.0 - 6.0 | Slowly Increasing | Generally acceptable for short-term handling. |
| > 6.0 | Rapidly Increasing | Avoid neutral to basic conditions when back-exchange is a concern.[3] |
Table 2: Effect of Temperature on the Rate of Deuterium-Hydrogen Back-Exchange
| Temperature (°C) | Relative Exchange Rate | Recommendation |
| -20 to 0 | Very Low | Ideal for long-term storage and during analysis to minimize back-exchange.[4] |
| 4 | Low | Suitable for short-term storage and sample preparation. |
| 25 (Room Temp) | Moderate | Minimize exposure time at room temperature. |
| > 40 | High to Very High | Avoid elevated temperatures during all stages of handling and analysis. |
Table 3: Suitability of Common Solvents for Handling Deuterated Compounds
| Solvent | Type | Suitability for Preventing Back-Exchange | Notes |
| Acetonitrile | Aprotic | Excellent | Preferred solvent for stock solutions and as a mobile phase component. |
| Dimethyl sulfoxide (DMSO) | Aprotic | Excellent | Good for dissolving a wide range of compounds, but can be difficult to remove.[6] |
| Water (H₂O) | Protic | Poor | Primary source of proton contamination; avoid whenever possible. |
| Deuterium Oxide (D₂O) | Protic (Deuterated) | Good | Use in place of H₂O when an aqueous environment is necessary. |
| Methanol (MeOH) | Protic | Poor | Can readily exchange with deuterated compounds. |
| Methanol-d₄ (CD₃OD) | Protic (Deuterated) | Good | A better alternative to MeOH, but exchange can still occur. |
Experimental Protocols
Protocol 1: General Procedure for Quenching D-H Exchange for LC-MS Analysis
-
Preparation: Pre-chill a quenching buffer (e.g., 0.1 M phosphate buffer, pH 2.5) and all necessary tubes and pipette tips to 0 °C on ice.
-
Quenching: At the desired time point of your experiment, add an equal volume of the ice-cold quenching buffer to your sample.
-
Mixing: Mix the sample and quench buffer quickly and thoroughly by gentle vortexing or pipetting.
-
Analysis: Immediately place the quenched sample in a cooled autosampler (e.g., 4 °C) for LC-MS analysis. The LC system should also be equipped with a cooled column compartment.
Protocol 2: Preparation of a Deuterated Compound in an Aprotic Solvent for NMR Analysis
-
Glassware Preparation: Dry a clean NMR tube and a small vial in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.
-
Weighing: In a dry environment (e.g., a glove box or under a stream of inert gas), weigh the desired amount of the deuterated compound into the vial.
-
Dissolution: Add the appropriate volume of a high-purity, anhydrous aprotic deuterated solvent (e.g., DMSO-d₆) to the vial and gently swirl to dissolve the compound.
-
Transfer: Using a clean, dry pipette, transfer the solution to the dried NMR tube.
-
Capping and Sealing: Cap the NMR tube securely and, for long-term storage or sensitive samples, seal the cap with parafilm.
-
Analysis: Acquire the NMR spectrum as soon as possible after sample preparation.
Visualizations
Caption: Workflow to minimize deuterium back-exchange during sample preparation and analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excipients Used in Formulation of Liquid Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 6. mdpi.com [mdpi.com]
Optimizing 1,10-Decanediol-d20 concentration for accurate quantification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of 1,10-Decanediol using 1,10-Decanediol-d20 as an internal standard.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I'm observing poor reproducibility of the analyte/internal standard area ratio across my sample batch. What are the likely causes?
Poor reproducibility can stem from several factors. A primary cause is often inconsistent sample preparation or extraction.[1] Ensure that the this compound internal standard (IS) is added at the earliest possible stage of your sample preparation to account for any volumetric losses during the procedure.[2][3] Thorough vortexing after the addition of the IS is critical for homogeneity. Another potential issue could be instrument instability, such as fluctuations in the injector, pump, or mass spectrometer source, which can cause signal drift over an analytical run.[1] Finally, matrix effects that differ between samples can also lead to variability.[4]
Q2: My this compound peak is showing up at a slightly different retention time than the unlabeled 1,10-Decanediol. Is this normal and will it affect my results?
A small shift in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect".[5] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[5] This may not be an issue if the peaks still largely overlap. However, if the separation is significant, the analyte and the IS may be affected differently by matrix effects, leading to inaccurate quantification.[4][6] If you observe this, consider modifying your chromatographic conditions, such as adjusting the mobile phase gradient or column temperature, to improve co-elution.[5]
Q3: My calibration curve for 1,10-Decanediol is non-linear, especially at higher concentrations. How can I fix this?
Non-linearity at high concentrations can be due to isotopic interference or "cross-talk".[5] This occurs when naturally occurring isotopes of your analyte contribute to the signal of the deuterated internal standard, which is more pronounced at high analyte concentrations.[5] Using an internal standard with a high degree of deuteration, like this compound, helps to minimize this. Another cause could be detector saturation. An improperly chosen concentration of the internal standard can also be a factor. A common practice is to use an IS concentration that results in a signal intensity of about 50% of the highest calibration standard.[5] However, in some instances, increasing the IS concentration to be significantly higher than the upper limit of quantification (ULOQ) can enhance linearity.[5]
Q4: My results show consistently high or low concentrations of 1,10-Decanediol. What should I investigate?
Inaccurate results, despite using a deuterated internal standard, can point to a few key issues. First, verify the purity of your this compound standard, as it may contain a small amount of the unlabeled analyte, leading to a constant positive bias.[5] Also, re-prepare and verify the concentration of your internal standard stock solution.[4] Another possibility is deuterium exchange, where deuterium atoms on the IS swap with hydrogen atoms from the solvent or matrix.[5] This is less likely with this compound as the deuterium atoms are on the carbon backbone, which is a stable position.[5]
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration of this compound to use as an internal standard?
There is no single ideal concentration, as it depends on the expected concentration range of the analyte in your samples and the sensitivity of your instrument. A good starting point is to use a concentration that provides a signal intensity that is roughly 50% of the response of your highest calibration standard.[5] Alternatively, for improved linearity, you could try a concentration significantly higher than your ULOQ.[5] It is recommended to perform a concentration optimization experiment to determine the best concentration for your specific assay.
Q2: Can I use one deuterated internal standard to quantify multiple analytes?
While it is possible, it is not recommended for achieving the highest accuracy. The best practice is to use a dedicated co-eluting, isotopically labeled internal standard for each analyte you are quantifying.[5]
Q3: How does this compound help in mitigating matrix effects?
Matrix effects are the suppression or enhancement of the ionization of a target analyte due to co-eluting compounds from the sample matrix.[4] Because deuterated internal standards like this compound are chemically almost identical to the analyte, they co-elute and experience similar ionization effects.[4][7] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[4]
Q4: What should I do if I suspect my this compound internal standard solution has degraded?
Internal standard stability is crucial for accurate quantification.[1][3] 1,10-Decanediol is a stable compound, but it's good practice to store stock solutions at low temperatures (e.g., -20°C) and under an inert atmosphere if possible to prevent degradation.[8] If you suspect degradation, prepare a fresh stock solution from the original standard material and compare the performance of the old and new solutions.
Quantitative Data Summary
The following tables provide a summary of typical parameters for method validation when using a deuterated internal standard. These are general guidelines and may need to be adjusted for your specific application.
Table 1: Recommended Concentration Ranges for Internal Standard
| Parameter | Recommendation | Rationale |
| IS Concentration vs. Analyte | Similar concentration to the target analyte(s).[3] | Ensures a comparable response and avoids detector saturation. |
| IS Response vs. ULOQ | ~50% of the highest calibration standard's response.[5] | A common starting point for optimization. |
| High IS Concentration | Significantly higher than the ULOQ.[5] | Can improve the linearity of the calibration curve. |
Table 2: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (%RSD) | < 15% (< 20% for LLOQ) |
| Mean Recovery (%) | 80-120% |
| Matrix Effect (%) | 85-115% |
Experimental Protocols
Methodology: Optimization of this compound Concentration
Objective: To determine the optimal concentration of this compound for the accurate quantification of 1,10-Decanediol in a given matrix.
1. Preparation of Stock Solutions:
-
Prepare a stock solution of 1,10-Decanediol at 1 mg/mL in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of this compound at 1 mg/mL in the same solvent.[9]
2. Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking the 1,10-Decanediol stock solution into the sample matrix to achieve final concentrations ranging from your expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
3. Preparation of Internal Standard Spiking Solutions:
-
Prepare three different concentrations of the this compound internal standard (e.g., low, medium, and high). The medium concentration should be in the mid-range of your calibration curve.
4. Sample Preparation:
-
For each calibration standard and blank matrix sample, perform your sample extraction procedure.
-
Before analysis, spike each sample with one of the three concentrations of the internal standard solution. Ensure the final concentration of the IS is consistent across all samples for a given experiment.
5. LC-MS/MS Analysis:
-
Analyze the prepared samples using your LC-MS/MS method.
6. Data Analysis:
-
For each of the three IS concentrations, construct a calibration curve by plotting the peak area ratio of 1,10-Decanediol to this compound against the concentration of 1,10-Decanediol.
-
Evaluate the linearity (r²), accuracy, and precision for each curve.
-
The optimal internal standard concentration is the one that provides the best linearity, accuracy, and precision across your desired quantification range.
Visualizations
Caption: Experimental workflow for optimizing internal standard concentration.
Caption: Logical workflow for troubleshooting common quantification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Ion Suppression/Enhancement with 1,10-Decanediol-d20
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression or enhancement issues, particularly when using 1,10-Decanediol-d20 in their LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and enhancement?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting matrix components.[1][2][3] This leads to a decreased signal intensity for the analyte, which can result in an underestimation of its concentration, reduced sensitivity, and poor reproducibility.[3] Conversely, ion enhancement is a less common phenomenon where co-eluting compounds increase the ionization efficiency of the analyte, leading to an artificially high signal.[2][4]
Q2: I am using this compound as an internal standard and observing inconsistent results. What could be the cause?
A2: While a deuterated internal standard like this compound is designed to co-elute with the analyte and experience the same degree of ion suppression, inconsistencies can still arise.[3] This can happen if there is a slight chromatographic separation between your analyte and this compound, exposing them to different matrix components.[5] This "isotope effect" can cause the deuterated compound to elute slightly earlier than the non-deuterated analyte.[5] If this separation occurs in a region of variable ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate quantification.[3]
Q3: What are the common sources of ion suppression?
A3: Ion suppression can be caused by a variety of endogenous and exogenous substances.[1][6][7] Endogenous matrix components include salts, lipids, proteins, and other molecules naturally present in biological samples.[3] Exogenous substances can be introduced during sample preparation, such as polymers from plasticware or mobile phase additives like trifluoroacetic acid (TFA).[1][3] High concentrations of the analyte or the internal standard itself can also lead to self-suppression.[5][8]
Q4: How can I detect ion suppression in my experiments?
A4: A common and effective method for identifying ion suppression is the post-column infusion experiment.[1][7][9] This technique involves infusing a constant flow of the analyte into the mass spectrometer post-column while injecting a blank matrix extract onto the LC system.[5][9] A dip in the otherwise stable baseline signal indicates the retention times where co-eluting matrix components are causing ion suppression.[5][9]
Troubleshooting Guides
Problem 1: Significant signal loss for my analyte when this compound is present in the sample.
Possible Cause: this compound, especially at high concentrations, may be contributing to ion suppression. Co-eluting matrix components may also be the primary cause, with the presence of this compound being coincidental.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for analyte signal loss.
Solutions:
-
Optimize Chromatographic Separation: Modify your LC gradient to separate the analyte from the region of ion suppression. A slower gradient or a different column chemistry can improve resolution.[10]
-
Enhance Sample Preparation: Implement more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis.[2][11]
-
Reduce this compound Concentration: If using it as an internal standard, ensure you are using the lowest effective concentration to avoid self-suppression effects.
-
Sample Dilution: Diluting the sample can reduce the concentration of all matrix components, thereby lessening ion suppression.[1][5] However, ensure the analyte concentration remains above the instrument's limit of detection.
Problem 2: The response of this compound as an internal standard is not consistent across samples.
Possible Cause: The internal standard is experiencing variable ion suppression that is different from the analyte. This can be due to slight chromatographic separation between the two compounds.
Logical Relationship Diagram:
Caption: Factors leading to inconsistent internal standard response.
Solutions:
-
Verify Co-elution: Carefully overlay the chromatograms of the analyte and this compound. If a separation is observed, adjust the chromatographic method to ensure they co-elute perfectly.[5]
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[4]
-
Standard Addition: For a few representative samples, use the standard addition method to assess the extent of ion suppression and validate the accuracy of the internal standard correction.[12]
Quantitative Data Summary
The following tables present hypothetical data illustrating the impact of different troubleshooting strategies on ion suppression.
Table 1: Impact of Sample Preparation on Analyte Signal
| Sample Preparation Method | Analyte Peak Area (in matrix) | Signal Suppression (%) |
| Protein Precipitation | 350,000 | 65% |
| Liquid-Liquid Extraction | 680,000 | 32% |
| Solid-Phase Extraction | 920,000 | 8% |
Signal Suppression (%) is calculated relative to the analyte response in a neat solution (assumed peak area of 1,000,000).
Table 2: Effect of Chromatographic Optimization
| Chromatographic Condition | Analyte Retention Time (min) | Ion Suppression Zone (min) | Signal Suppression (%) |
| Initial Method (Isocratic) | 2.1 | 2.0 - 2.5 | 70% |
| Optimized Method (Gradient) | 3.5 | 2.0 - 2.5 | 10% |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment
Objective: To identify the regions of ion suppression within the chromatographic run.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Analyte standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using the same method as the study samples)
Methodology:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Set up the syringe pump to deliver a constant, low flow rate (e.g., 10 µL/min) of the analyte standard solution.
-
Connect the LC column outlet and the syringe pump outlet to a T-connector.
-
Connect the outlet of the T-connector to the mass spectrometer's ion source.
-
Begin data acquisition on the mass spectrometer, monitoring the mass transition for the infused analyte. A stable baseline signal should be observed.
-
Inject the blank matrix extract onto the LC column and run the chromatographic method.
-
Monitor the baseline signal of the infused analyte. Any significant drop in the signal indicates a region of ion suppression.[5][9]
Protocol 2: Evaluation of Matrix Effect
Objective: To quantify the degree of ion suppression or enhancement.
Materials:
-
Analyte standard solutions
-
Blank matrix from at least 6 different sources
-
Mobile phase
Methodology:
-
Set A: Prepare analyte standards at various concentrations in the mobile phase.
-
Set B: Extract the blank matrix from the different sources. Spike the extracted matrix with the analyte at the same concentrations as in Set A.
-
Analyze both sets of samples using the LC-MS/MS method.
-
Calculate the matrix factor (MF) for each concentration level and each matrix source using the following formula:
-
MF = (Peak Response in the presence of matrix) / (Peak Response in the absence of matrix)
-
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF = 1 indicates no matrix effect. The variability of the MF across different matrix sources should also be assessed.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 12. chromatographyonline.com [chromatographyonline.com]
Stability issues of 1,10-Decanediol-d20 in acidic or basic conditions
This technical support center provides guidance on the stability of 1,10-Decanediol-d20 in acidic and basic conditions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic and basic conditions?
A1: 1,10-Decanediol is a long-chain aliphatic diol and is generally stable under neutral conditions. However, under forced conditions, such as elevated temperatures in the presence of strong acids or bases, degradation can be observed. This compound is expected to exhibit similar stability to its non-deuterated counterpart, although the rate of degradation may be affected by the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which may result in a slower degradation rate for the deuterated compound in reactions where C-H/C-D bond cleavage is the rate-determining step.
Q2: What are the potential degradation pathways for this compound in acidic conditions?
A2: Under strong acidic conditions and elevated temperatures, the primary degradation pathway for this compound is likely to be acid-catalyzed dehydration. This can lead to the formation of unsaturated alcohols or the formation of cyclic ethers, such as oxacycloundecane. Intramolecular cyclization to form a cyclic ether is a common reaction for long-chain diols.
Q3: What are the potential degradation pathways for this compound in basic conditions?
A3: this compound is generally more stable under basic conditions compared to acidic conditions. However, in the presence of strong bases and oxidizing agents, oxidation of one or both primary alcohol groups can occur. This would lead to the formation of the corresponding hydroxy aldehyde, hydroxy carboxylic acid, or dicarboxylic acid.
Q4: How can I monitor the stability of my this compound sample?
A4: The stability of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector or Mass Spectrometry) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used methods to separate and quantify the parent compound and any potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Appearance of new peaks in HPLC/GC analysis of an aged sample stored in an acidic buffer. | Acid-catalyzed degradation (e.g., dehydration). | Neutralize the sample before analysis. Characterize the new peaks using mass spectrometry to identify potential degradation products. Store the compound in a neutral or slightly acidic pH buffer if possible. |
| Loss of parent compound in a sample stored under basic conditions with exposure to air. | Base-catalyzed oxidation. | Store the sample under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use an antioxidant if compatible with the experimental setup. |
| Inconsistent analytical results for stability studies. | Issues with sample preparation or analytical method. | Ensure the analytical method is validated for stability-indicating properties. Check for proper sample handling, including temperature control and protection from light. |
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study on this compound to illustrate potential stability issues.
Table 1: Stability of this compound in Acidic Conditions (0.1 M HCl at 60°C)
| Time (hours) | This compound Remaining (%) | Degradant A (%) (Unsaturated Alcohol) | Degradant B (%) (Cyclic Ether) |
| 0 | 100.0 | 0.0 | 0.0 |
| 24 | 95.2 | 2.8 | 2.0 |
| 48 | 90.5 | 5.3 | 4.2 |
| 72 | 85.8 | 7.9 | 6.3 |
Table 2: Stability of this compound in Basic Conditions (0.1 M NaOH at 60°C)
| Time (hours) | This compound Remaining (%) | Degradant C (%) (Hydroxy Aldehyde) | Degradant D (%) (Dicarboxylic Acid) |
| 0 | 100.0 | 0.0 | 0.0 |
| 24 | 99.8 | 0.1 | 0.1 |
| 48 | 99.5 | 0.2 | 0.3 |
| 72 | 99.1 | 0.4 | 0.5 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC or GC-MS system
-
pH meter
-
Incubator or water bath
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl in a sealed vial.
-
Incubate the vial at 60°C.
-
At specified time points (e.g., 0, 24, 48, and 72 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH in a sealed vial.
-
Incubate the vial at 60°C.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC or GC-MS method.
-
Quantify the amount of this compound remaining and any degradation products formed.
-
Visualizations
Caption: Potential acid-catalyzed degradation pathway of this compound.
Caption: Potential base-catalyzed oxidation pathway of this compound.
Caption: General workflow for a forced degradation study.
Technical Support Center: Mass Spectrometry Analysis of 1,10-Decanediol-d20
Welcome to the technical support center for the analysis of 1,10-Decanediol-d20. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to signal intensity in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in mass spectrometry?
This compound is a deuterated form of 1,10-Decanediol, meaning that the 20 hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry assays. Because it is chemically almost identical to the non-labeled analyte (1,10-Decanediol), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[1] This allows for the correction of variations in signal intensity caused by sample matrix effects or instrument drift, leading to more accurate and precise quantification.[1][2][3]
Q2: Why am I observing a low signal for my this compound internal standard?
Low signal intensity for long-chain diols like this compound is a common issue stemming from several factors:
-
Poor Ionization Efficiency: Long-chain aliphatic alcohols are neutral, non-polar molecules and do not ionize well under standard electrospray ionization (ESI) conditions, which favor compounds that are already charged in solution or are easily protonated/deprotonated.[4][5]
-
Ion Suppression: Components in the sample matrix (e.g., salts, lipids) can co-elute with the analyte and interfere with the ionization process, reducing the signal intensity.[1][6][7] This is a phenomenon known as the matrix effect.[1]
-
Suboptimal Instrument Settings: The ESI source parameters, such as capillary voltage, gas temperatures, and flow rates, may not be optimized for this specific compound.[8][9][10]
-
Inappropriate Mobile Phase: The mobile phase composition, including solvents and additives, significantly impacts ionization efficiency.[11][12][13]
Q3: Can the deuterium labeling itself affect the signal intensity?
While SIL-IS are designed to mimic the analyte, the "isotope effect" can sometimes cause a slight chromatographic shift between the deuterated standard and the non-deuterated analyte.[1][14] If this separation causes them to elute into regions with different levels of matrix suppression, it can lead to inaccurate quantification and an apparent decrease in the internal standard signal relative to the analyte.[1][7][15]
Troubleshooting Guides
Problem: Consistently Low or No Signal Intensity
This is often the most critical issue, suggesting a fundamental problem with ionization or instrument setup. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low signal intensity.
Solutions & Methodologies:
-
Promote Adduct Formation: Since diols are neutral, their ionization can be significantly enhanced by promoting the formation of adducts. Modify the mobile phase by adding salts to encourage the formation of ions like [M+Na]+, [M+NH4]+, or [M+CH3COO]-.
Adduct Ion Polarity Mass Difference (Da) Recommended Additive (in Mobile Phase) [M+Na]+ Positive +22.9892 50-100 µM Sodium Acetate [M+K]+ Positive +38.9632 50-100 µM Potassium Acetate [M+NH4]+ Positive +18.0338 0.1-1 mM Ammonium Formate or Acetate [M+H]+ Positive +1.0078 0.1% Formic Acid (may be inefficient for diols) [M-H]- Negative -1.0078 0.1% Acetic Acid or 1mM Ammonium Acetate [M+Cl]- Negative +34.9694 50-100 µM Sodium Chloride [M+CH3COO]- Negative +59.0139 1-5 mM Ammonium Acetate -
Optimize ESI Source Parameters: The ionization source conditions must be tuned to maximize the signal for your specific analyte and flow rate. A systematic approach is recommended.[10]
Parameter Typical Starting Range (Positive ESI) Purpose & Optimization Strategy Capillary Voltage 3.0 - 4.5 kV Controls the electrochemical reaction at the ESI tip. Too low results in poor ionization; too high can cause unstable spray or in-source fragmentation.[9] Adjust in 0.2 kV increments to find the "sweet spot." Nebulizing Gas 1.0 - 2.5 L/min Assists in droplet formation. Higher flow rates can handle higher LC flow but may dilute the sample plume. Optimize for a stable spray.[13] Drying Gas Flow 8 - 15 L/min Aids in solvent evaporation from droplets. Increase for higher LC flow rates or highly aqueous mobile phases. Drying Gas Temp. 250 - 350 °C Crucial for desolvation. Insufficient heat leads to solvent clusters; excessive heat can cause thermal degradation. Optimize for maximum signal without fragmentation. Sprayer Position Instrument Dependent Adjusts the distance of the ESI needle from the sampling orifice. This should be optimized to ensure the densest part of the ion plume is sampled.[10][16] -
Consider Chemical Derivatization: If other methods fail, derivatization can dramatically improve signal intensity by adding a readily ionizable group to the this compound molecule.[4][17][18] This is a powerful technique for enhancing the ionization efficiency of neutral compounds like alcohols.[5]
Problem: Inconsistent Signal or Poor Reproducibility
Signal variability across a run can compromise quantitative accuracy.
Caption: Diagnosing inconsistent internal standard signals.
Solutions & Methodologies:
-
Address Chromatographic Separation (Isotope Effect): A slight separation between the analyte and the deuterated internal standard can cause them to experience different matrix effects, leading to poor ratio reproducibility.[1][14]
-
Modify Gradient: Slowing the gradient slope around the elution time of the analyte can help merge the peaks.
-
Change Column: The degree of separation can be column-dependent. Testing a column with a different stationary phase chemistry or lower resolving power might achieve co-elution.[14]
-
Adjust Mobile Phase: Minor changes to the organic solvent ratio or additives can alter selectivity and improve overlap.
-
-
Evaluate and Mitigate Matrix Effects: Even with co-elution, strong ion suppression can lead to inconsistent results, especially if the matrix composition varies between samples.[19]
-
Improve Sample Cleanup: Use a more rigorous sample preparation method (e.g., Solid Phase Extraction - SPE) to remove interfering matrix components.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and minimize suppression.
-
-
Check for System Contamination: A gradual decrease in signal over an analytical run often points to contamination building up in the ion source or mass spectrometer.[6][8]
-
Source Cleaning: Regularly clean the ion source components (capillary, skimmer, lenses) according to the manufacturer's protocol.
-
System Flush: If contamination is suspected in the LC, flush the system with a strong solvent wash sequence (e.g., isopropanol) after removing the column.[6]
-
Experimental Protocols
Protocol: Derivatization with Dansyl Chloride for Enhanced Signal
This protocol adds a dansyl group, which has a tertiary amine that is readily protonated, significantly enhancing signal intensity in positive mode ESI.
Caption: Experimental workflow for Dansyl Chloride derivatization.
Methodology:
-
Sample Preparation: Take an aliquot of your sample extract containing this compound and evaporate it to complete dryness under a gentle stream of nitrogen.
-
Reagent Preparation:
-
Dansyl Chloride Solution: Prepare a 1 mg/mL solution of Dansyl Chloride in acetonitrile.
-
Buffer: Prepare a 100 mM solution of sodium bicarbonate in water.
-
-
Reaction:
-
Reconstitute the dried sample in 50 µL of acetonitrile.
-
Add 50 µL of the Dansyl Chloride solution.
-
Add 50 µL of the sodium bicarbonate buffer.
-
Vortex the mixture gently for 10 seconds.
-
Incubate the vial in a heating block at 60°C for 15 minutes.
-
-
Quenching:
-
After incubation, cool the sample to room temperature.
-
Add 10 µL of 2.5% formic acid in water to quench the reaction by neutralizing the base and consuming excess reagent.
-
-
Analysis: The sample is now ready for injection into the LC-MS system. The derivatized compound will be significantly more hydrophobic, so the chromatographic gradient may need to be adjusted. Monitor for the protonated molecular ion of the dansylated this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter Using Synthetic Deuterated Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ddtjournal.com [ddtjournal.com]
- 5. Enhancing Hydroxyl Metabolite Analysis through In Situ Derivatization-Enabled Desorption Electrospray Ionization-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. zefsci.com [zefsci.com]
- 9. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. myadlm.org [myadlm.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. Signal suppression/enhancement in high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting chromatography to ensure co-elution with analyte
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common co-elution problems encountered during their chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What is co-elution in chromatography and why is it a problem?
A1: Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping or a single misleading peak in the chromatogram.[1][2] This is problematic because it prevents the accurate identification and quantification of the individual analytes, compromising the reliability of the results.[1][3]
Q2: How can I detect co-elution if my peaks look symmetrical?
A2: While a shoulder on a peak is a tell-tale sign of co-elution, perfectly co-eluting peaks can appear symmetrical.[2] Advanced detection techniques are invaluable for confirming peak purity.[1]
-
Diode Array Detector (DAD): A DAD collects multiple UV spectra across a single peak. If the spectra are not identical, it indicates the presence of multiple components.[1][2]
-
Mass Spectrometry (MS): By taking mass spectra across the peak, you can identify different mass-to-charge ratios, which would confirm that more than one compound is present.[1][2]
Q3: What are the primary causes of poor peak resolution and co-elution?
A3: Poor resolution and co-elution can stem from several factors related to the chromatographic system and method.[4][5] Common causes include:
-
Column Issues: Column aging, contamination, or an inappropriate stationary phase chemistry can lead to a loss of efficiency and selectivity.[4][5]
-
Mobile Phase Issues: An incorrect mobile phase composition, pH, or buffer concentration can significantly impact the separation.[4][5]
-
System and Method Parameters: Suboptimal flow rate, incorrect column temperature, or a poorly designed gradient can all contribute to co-elution.[3][6]
-
Sample-Related Issues: A complex sample matrix, high sample concentration (column overload), or improper sample preparation can introduce interferences and cause peaks to merge.[3][4]
Troubleshooting Guides
Issue: My analyte is co-eluting with an impurity. How can I improve the separation?
This guide provides a systematic approach to resolving co-eluting peaks by adjusting various chromatographic parameters.
Logical Workflow for Troubleshooting Co-elution
References
- 1. m.youtube.com [m.youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. support.waters.com [support.waters.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: The Role of 1,10-Decanediol-d20 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method validation, the choice of a suitable internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of quantitative assays. This is particularly critical in regulated environments where data integrity is non-negotiable. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as 1,10-Decanediol-d20, have emerged as the gold standard, especially for liquid chromatography-mass spectrometry (LC-MS) based methods.
This guide provides an objective comparison of the performance of this compound, a deuterated internal standard, against its non-deuterated structural analogs. We will delve into supporting experimental data, detailed methodologies for key validation experiments, and visual representations of workflows and concepts to aid in the selection of the most appropriate internal standard for your bioanalytical needs.
The Gold Standard: Deuterated Internal Standards
An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample extraction, cleanup, and instrument analysis.[1] This ensures that any variability encountered by the analyte is mirrored by the internal standard, allowing for accurate normalization of the data.
Deuterated internal standards, like this compound, are chemically identical to the analyte they are intended to mimic, with the only difference being the replacement of hydrogen atoms with their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical chemical properties ensure they behave similarly during the analytical process. This principle is the foundation of the highly precise isotope dilution mass spectrometry (IDMS) technique.
The primary advantages of using a deuterated internal standard like this compound over a non-deuterated structural analog include:
-
Co-elution with the Analyte: Ideally, the deuterated standard has the same chromatographic retention time as the analyte. This co-elution ensures that both compounds experience the same matrix effects at the same time, providing the most accurate correction.
-
Similar Physicochemical Properties: Being chemically identical, the deuterated standard has the same extraction recovery and ionization response as the analyte, correcting for variations in these steps.
-
Reduced Risk of Differential Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a major source of variability in LC-MS bioanalysis. As deuterated standards co-elute with the analyte, they are affected by the same matrix components, leading to more effective compensation.
Performance Comparison: this compound vs. Non-Deuterated Alternatives
To illustrate the performance differences, the following tables summarize typical validation data when using a deuterated internal standard like this compound compared to a non-deuterated structural analog for the quantification of a hypothetical long-chain diol analyte in human plasma.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Validation Parameter | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS | Acceptance Criteria (FDA/ICH) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 5% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV of IS-normalized MF) | ≤ 5% | 10-20% | ≤ 15% |
| Recovery (% CV) | < 10% | < 15% | Consistent and reproducible |
Table 2: Matrix Effect Evaluation
| Internal Standard Type | Mean Matrix Factor (MF) | Coefficient of Variation (% CV) of MF across 6 lots of plasma |
| This compound | 0.98 | 4.2 |
| Non-Deuterated Analog | 0.85 | 18.5 |
This data is representative and illustrates the typical performance advantages of a deuterated internal standard.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results in quantitative bioanalysis. Below are representative methodologies for key validation experiments.
Stock and Working Solution Preparation
-
Objective: To prepare accurate and stable stock and working solutions of the analyte and internal standards.
-
Protocol:
-
Prepare individual stock solutions of the analyte, this compound, and the non-deuterated analog IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare separate working solutions for the calibration standards and quality control (QC) samples by serially diluting the analyte stock solution.
-
Prepare a working solution of this compound and the non-deuterated IS at a constant concentration (e.g., 100 ng/mL) to be added to all samples.
-
Verify the stability of stock and working solutions under intended storage conditions as per regulatory guidelines.
-
Sample Preparation: Solid Phase Extraction (SPE)
-
Objective: To extract the analyte and internal standard from the biological matrix and remove interfering components.
-
Protocol:
-
Pipette 100 µL of human plasma into a clean polypropylene tube.
-
Add 10 µL of the internal standard working solution (either this compound or the non-deuterated analog).
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Objective: To chromatographically separate and quantify the analyte and internal standard.
-
Protocol:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, optimized for the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standards.
-
Matrix Effect Evaluation
-
Objective: To assess the impact of matrix components on the ionization of the analyte and internal standards.
-
Protocol:
-
Obtain blank human plasma from at least six different sources.
-
Prepare two sets of samples for each source at low and high concentrations of the analyte.
-
Set 1 (Post-extraction spike): Extract blank plasma using the SPE protocol and then spike the extracted matrix with the analyte and internal standard.
-
Set 2 (Neat solution): Prepare solutions of the analyte and internal standard in the reconstitution solvent at the same concentrations as in Set 1.
-
Calculate the matrix factor (MF) as the ratio of the peak area in the presence of matrix (Set 1) to the peak area in the neat solution (Set 2).
-
The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the IS. The coefficient of variation (%CV) of the IS-normalized MF across the different plasma lots should be ≤15%.
-
Visualizing the Process
To further clarify the concepts and workflows discussed, the following diagrams are provided.
Bioanalytical workflow using an internal standard.
Decision tree for internal standard selection.
Comparison of chemical structures.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. The use of a deuterated internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis for several key reasons. As demonstrated, it provides superior performance in terms of linearity, accuracy, precision, and, most importantly, the ability to compensate for matrix effects compared to non-deuterated structural analogs. By closely mimicking the behavior of the analyte throughout the analytical process, deuterated internal standards ensure the generation of high-quality, reproducible data that can withstand the scrutiny of regulatory review. While the initial investment in a stable isotope-labeled standard may be higher, the long-term benefits of improved data quality and method robustness often outweigh the cost.
References
A Comparative Analysis of 1,10-Decanediol-d20 and 13C-Labeled Internal Standards for Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis by mass spectrometry, the selection of an appropriate internal standard is critical for achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the behavior of the analyte of interest throughout sample preparation and analysis. This guide provides a comprehensive comparison between the deuterium-labeled 1,10-Decanediol-d20 and a theoretical 13C-labeled 1,10-Decanediol, supported by established principles and extrapolated experimental data.
The ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it experiences the same effects of sample processing, chromatography, and ionization.[1] This co-behavior allows it to accurately correct for variations in extraction efficiency, matrix effects, and instrument response.[1] While both deuterium (²H) and carbon-13 (¹³C) labeled standards are widely used, their fundamental properties can lead to significant differences in analytical performance.[1][2]
Core Principles: Deuterium vs. Carbon-13 Labeling
Deuterium-labeled standards , such as this compound, are often more readily available and less expensive to synthesize.[3][4] However, they can present several analytical challenges. One of the most significant is the "isotope effect," where the mass difference between hydrogen and deuterium can cause the deuterated standard to elute slightly earlier than the unlabeled analyte during chromatography.[3][5] This chromatographic shift can lead to inaccurate quantification if the analyte and the internal standard are affected differently by matrix effects at their respective retention times.[3] Furthermore, deuterium atoms can sometimes be prone to exchange with protons from the solvent, particularly at exchangeable sites, which can compromise the integrity of the standard.[3][6]
Carbon-13-labeled standards are generally considered the superior choice for quantitative mass spectrometry.[2][7] Because ¹³C is part of the carbon backbone of the molecule, these standards have virtually identical physicochemical properties to their native counterparts.[2] This results in perfect co-elution with the analyte, ensuring that both experience the same matrix effects and leading to more accurate and precise quantification.[3][8] The ¹³C label is also stable and not susceptible to exchange.[3]
The following diagram illustrates the fundamental difference in chromatographic behavior between deuterated and ¹³C-labeled internal standards.
Caption: Idealized chromatogram showing the co-elution of a 13C-labeled internal standard with the analyte, in contrast to the potential chromatographic shift observed with a deuterated internal standard.
Performance Comparison: this compound vs. 13C-Labeled 1,10-Decanediol
| Performance Metric | This compound (Deuterated) | 13C-Labeled 1,10-Decanediol | Rationale & Key Considerations |
| Co-elution with Analyte | May exhibit a slight retention time shift (elute earlier).[3] | Identical retention time.[2] | The larger relative mass difference between hydrogen and deuterium can alter chromatographic behavior.[2] |
| Matrix Effect Compensation | Potentially compromised due to chromatographic separation.[3] | Superior, due to co-elution.[3] | Analyte and internal standard must be in the same "analytical space" at the point of ionization for effective compensation.[3] |
| Isotopic Stability | Risk of H/D back-exchange at certain positions, though less likely on a saturated carbon chain.[3][6] | Highly stable, no risk of exchange.[3] | ¹³C is integrated into the stable carbon skeleton of the molecule. |
| Accuracy of Quantification | High, but potentially lower than ¹³C-labeled standards if isotopic effects are not accounted for.[9] | Very High.[9] | The closer the internal standard mimics the analyte's behavior, the more accurate the quantification.[9] |
| Commercial Availability & Cost | Generally more available and less expensive.[1] | Typically more expensive and less commercially available.[1][7] | Synthesis of ¹³C-labeled compounds is often more complex. |
Simulated Experimental Data
To illustrate the potential impact of the choice of internal standard on analytical performance, the following table presents simulated data from a hypothetical experiment quantifying 1,10-decanediol in human plasma using both this compound and a ¹³C-labeled analog as internal standards.
| Parameter | This compound | 13C-Labeled 1,10-Decanediol |
| Retention Time Shift (vs. Analyte) | -0.05 min | 0.00 min |
| Precision (%RSD, n=6) | 6.8% | 2.5% |
| Accuracy (%Bias) | -8.2% | -1.5% |
| Recovery | 85% | 98% |
| Matrix Effect (%Suppression) | -25% | -12% |
This data is illustrative and based on typical performance differences reported in the literature.
Experimental Protocols
The following is a representative experimental protocol for a comparative study to evaluate the performance of this compound and a ¹³C-labeled internal standard for the quantification of 1,10-decanediol in a biological matrix.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled 1,10-decanediol at 1 µg/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.[1]
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Optimized precursor-to-product ion transitions for 1,10-decanediol, this compound, and the ¹³C-labeled 1,10-decanediol.
The workflow for this comparative analysis can be visualized as follows:
Caption: A typical analytical workflow for the comparative evaluation of deuterated and 13C-labeled internal standards.
Conclusion and Recommendation
The choice between a deuterated and a ¹³C-labeled internal standard has significant implications for the quality and reliability of quantitative data. While deuterated standards like this compound are often more accessible, they carry the inherent risks of chromatographic shifts and isotopic instability, which can compromise analytical accuracy.[3][4]
For the most demanding applications in research and drug development, where precision and accuracy are paramount, the investment in a ¹³C-labeled internal standard is highly recommended.[3] Its ability to perfectly co-elute with the analyte provides superior compensation for matrix effects and other analytical variabilities, ultimately leading to more robust and defensible results.[3][8] When using deuterated standards, thorough validation is crucial to ensure that potential isotopic effects do not adversely impact the quality of the data.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for Quantification of Polar Analytes Using 1,10-Decanediol-d20
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and scientific research, the accuracy and reliability of analytical methods are paramount for generating robust and reproducible data. A critical component in achieving high-quality quantitative results, particularly in complex matrices, is the use of an appropriate internal standard. Deuterated compounds, such as 1,10-Decanediol-d20, are widely regarded as the gold standard for mass spectrometry-based methods due to their chemical and physical similarity to the target analyte.[1] This guide provides an objective comparison of two widely used analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of a hypothetical polar analyte, "Analyte X," utilizing this compound as an internal standard.
The selection of an analytical method is a critical decision in the drug development process and is guided by international standards such as the ICH Q2(R2) guidelines on the validation of analytical procedures.[2][3][4] This guide will delve into the experimental protocols and performance data to assist researchers in making an informed choice between these two powerful analytical techniques.
The Role of Deuterated Internal Standards
An internal standard is a compound with properties similar to the analyte of interest, which is added at a constant concentration to all samples, including calibrators and quality controls.[1] Its purpose is to correct for variations that can occur during sample preparation and analysis, such as extraction losses, injection volume variability, and instrument response fluctuations.[5][6]
Deuterated internal standards, like this compound, are considered ideal for mass spectrometry because their physicochemical properties are nearly identical to their non-deuterated counterparts.[1][7] This leads to several advantages:
-
Co-elution: They chromatographically co-elute with the analyte, providing the most accurate correction for matrix effects and variations in instrument response.[1][7][8]
-
Similar Ionization Efficiency: They exhibit similar ionization behavior in the mass spectrometer, ensuring that any ion suppression or enhancement effects from the sample matrix affect both the analyte and the internal standard similarly.[5][8]
-
Mass-Based Differentiation: They are easily distinguished from the analyte by their difference in mass-to-charge ratio (m/z), allowing for precise and independent measurement.[5]
Comparative Performance Data: GC-MS vs. LC-MS/MS
The following tables summarize the hypothetical performance data for the quantification of "Analyte X" using this compound as an internal standard with both GC-MS and LC-MS/MS methods. This data is representative of what would be expected from a typical method validation study.
Table 1: Linearity and Sensitivity
| Parameter | GC-MS | LC-MS/MS | Acceptance Criteria (ICH Q2) |
| Linearity (r²) | 0.9985 | 0.9992 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 0.5 ng/mL | Signal-to-Noise Ratio ≥ 10 |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 1000 ng/mL | Defined by the standard curve |
| Dynamic Range | 200-fold | 2000-fold | - |
Table 2: Accuracy and Precision
| Parameter | GC-MS | LC-MS/MS | Acceptance Criteria (FDA/ICH) |
| Accuracy (% Bias at LLOQ) | +8.5% | +5.2% | ± 20% of nominal concentration |
| Accuracy (% Bias at other QC levels) | -4.2% to +6.8% | -2.5% to +3.1% | ± 15% of nominal concentration |
| Precision (%RSD at LLOQ) | 12.5% | 8.9% | ≤ 20% |
| Precision (%RSD at other QC levels) | ≤ 9.8% | ≤ 6.5% | ≤ 15% |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and cross-validation of analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
The GC-MS method is a well-established technique for the analysis of volatile and semi-volatile compounds. For polar analytes like "Analyte X" and this compound, a derivatization step is often necessary to improve volatility and chromatographic performance.
-
Sample Preparation:
-
An aliquot of the sample (e.g., 100 µL of human plasma) is transferred to a clean microcentrifuge tube.
-
10 µL of the internal standard working solution (this compound in methanol) is added to each sample, calibrator, and quality control.
-
The analyte and internal standard are extracted from the matrix using a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
The organic extract is evaporated to dryness under a gentle stream of nitrogen.
-
The dried residue is derivatized using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the polar hydroxyl groups into less polar and more volatile trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis:
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Ionization Mode: Electron Ionization (EI).
-
MS Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized "Analyte X" and this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of a wide range of compounds in complex matrices, often without the need for derivatization.
-
Sample Preparation:
-
An aliquot of the sample (e.g., 50 µL of human plasma) is transferred to a clean microcentrifuge tube.
-
10 µL of the internal standard working solution (this compound in methanol) is added.
-
Protein precipitation is performed by adding a precipitating agent (e.g., acetonitrile) to the sample.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and may be evaporated and reconstituted in a mobile phase-compatible solvent if further concentration is needed.
-
-
LC-MS/MS Analysis:
-
LC Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.
-
Injection Volume: 5 µL.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
MS Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
MS Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for "Analyte X" and this compound.
-
Method Comparison and Discussion
Both GC-MS and LC-MS/MS are powerful techniques for quantitative analysis. The choice between them often depends on the specific requirements of the assay and the available instrumentation.
-
GC-MS: This technique is robust and reliable, providing excellent chromatographic resolution for volatile compounds. However, the requirement for derivatization for polar analytes like "Analyte X" adds a step to the sample preparation, which can increase variability and analysis time. The sensitivity of GC-MS, while sufficient for many applications, is generally lower than that of modern LC-MS/MS instruments.
-
LC-MS/MS: This method offers superior sensitivity and selectivity, often allowing for simpler and faster sample preparation procedures like protein precipitation. The ability to analyze compounds without derivatization is a significant advantage for polar molecules. The high selectivity of tandem mass spectrometry (MS/MS) minimizes interferences from complex biological matrices, leading to more reliable results at lower concentrations.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflows and the logical steps in a cross-validation study.
Caption: Experimental workflow for the GC-MS analysis of "Analyte X".
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. texilajournal.com [texilajournal.com]
Performance comparison of deuterated vs. non-deuterated 1,10-Decanediol
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of deuterated and non-deuterated 1,10-decanediol, focusing on key parameters relevant to drug development and scientific research. The information presented is based on established principles of drug metabolism, pharmacokinetics, and the known effects of deuteration. While direct comparative experimental data for deuterated 1,10-decanediol is not publicly available, this guide synthesizes existing knowledge to provide a scientifically grounded and illustrative comparison.
Introduction
1,10-Decanediol is a linear long-chain diol with applications in various fields, including as a chemical intermediate and its potential use in drug delivery and immunomodulation.[1] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy increasingly employed in drug development to improve the metabolic stability and pharmacokinetic profile of molecules.[2][3] This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond can slow down metabolic reactions that involve the cleavage of a carbon-hydrogen (C-H) bond.[2][3][4]
This guide will explore the hypothesized metabolic pathways of 1,10-decanediol, the likely impact of deuteration on its metabolic stability and pharmacokinetics, and provide detailed experimental protocols for evaluating these parameters.
Hypothesized Metabolic Pathways of 1,10-Decanediol
Based on its structure as a primary alcohol, 1,10-decanediol is expected to undergo oxidation and conjugation reactions. The primary metabolic pathways are hypothesized to be:
-
Oxidation: The terminal hydroxyl groups are susceptible to oxidation, likely mediated by alcohol dehydrogenases (ADHs) to form the corresponding aldehyde, which is then rapidly oxidized by aldehyde dehydrogenases (ALDHs) to a carboxylic acid. Cytochrome P450 (CYP) enzymes, particularly those of the CYP4 family known for metabolizing fatty acids, may also contribute to the oxidation of the terminal methyl groups (ω-hydroxylation) and subsequent oxidation to dicarboxylic acids.[5][6]
-
Conjugation: The hydroxyl groups can undergo Phase II conjugation reactions, with glucuronidation by UDP-glucuronosyltransferases (UGTs) being a major pathway for alcohols. This process increases the water solubility of the molecule, facilitating its excretion.
The following diagram illustrates the hypothesized metabolic pathway of 1,10-decanediol.
References
- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Assessing the Impact of Isotopic Purity on Assay Accuracy: A Comparative Guide
For researchers, scientists, and drug development professionals, the precision and reliability of quantitative assays are paramount. In mass spectrometry-based bioanalysis, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accurate quantification. This is because a SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for many potential sources of error. However, the accuracy of this approach is critically dependent on the isotopic purity of the SIL-IS. This guide provides an objective comparison of how isotopic purity and the choice of internal standard can impact assay performance, supported by experimental data and detailed methodologies.
The Critical Role of Isotopic Purity
Isotopic purity refers to the percentage of the SIL-IS that is fully labeled with the desired heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). Impurities, particularly the presence of the unlabeled analyte, can significantly compromise the accuracy of a quantitative assay. This is because the unlabeled analyte in the SIL-IS contributes to the analyte's signal, leading to an overestimation of its concentration. Regulatory bodies like the FDA and EMA recommend using SIL-IS of the highest possible purity and require that the presence of any unlabeled analyte is investigated and its potential impact on the assay is evaluated during method validation.[1]
Performance Comparison: Isotopic vs. Analog Internal Standards
While SIL-IS are preferred, sometimes a structural analog is used as an internal standard. The following table, based on a study of the immunosuppressant drug tacrolimus, compares the performance of a ¹³C,D₂-labeled tacrolimus internal standard with a structural analog, ascomycin.[2]
| Parameter | Method with Isotopic IS (Tacrolimus-¹³C,D₂) | Method with Analog IS (Ascomycin) | FDA Acceptance Criteria |
| Intra-day Precision (%CV) | < 3.09% | < 3.63% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 3.09% | < 3.63% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -0.45% to +0.63% | -2.65% to +1.71% | Within ±15% (±20% at LLOQ) |
As the data shows, while both internal standards met the FDA's acceptance criteria, the stable isotope-labeled internal standard provided superior precision and accuracy.[2]
The Impact of Varying Isotopic Purity on Assay Accuracy
The presence of unlabeled analyte in the SIL-IS can introduce a positive bias in the measurement of the analyte's concentration. The magnitude of this error is dependent on the level of impurity and the relative concentrations of the analyte and the internal standard. The following table provides a modeled, yet realistic, representation of how different levels of isotopic purity in a SIL-IS can affect the accuracy and precision of a bioanalytical assay.
Note: The following data is a representative model based on published findings and theoretical calculations to illustrate the potential impact of isotopic purity.
| Isotopic Purity of SIL-IS | Unlabeled Analyte Impurity | % Bias at LLOQ | % Bias at ULOQ | Inter-day Precision (%CV) |
| 95.0% | 5.0% | +15.0% | +0.5% | 8.5% |
| 99.0% | 1.0% | +3.0% | +0.1% | 4.2% |
| 99.9% | 0.1% | +0.3% | +0.01% | <2.0% |
*LLOQ = Lower Limit of Quantification; ULOQ = Upper Limit of Quantification. The bias is more pronounced at the LLOQ where the concentration of the analyte is lowest relative to the internal standard.
As demonstrated, even a 1% impurity of the unlabeled analyte can lead to a significant positive bias, particularly at the lower end of the calibration range. A study on ochratoxin A found a 6% underestimation of the analyte concentration due to an isotopic enrichment bias in the internal standard, further highlighting the importance of purity.[3]
Experimental Protocols
To illustrate a practical application, a detailed methodology for the quantification of tacrolimus in whole blood using a ¹³C,D₂-labeled internal standard is provided below.[2]
Materials and Reagents
-
Analyte: Tacrolimus
-
Internal Standard: Tacrolimus-¹³C,D₂
-
Reagents: HPLC-grade acetonitrile, methanol, water, zinc sulfate, and tert-butyl methyl ether.
-
Control Matrix: Drug-free human whole blood.
Stock and Working Solution Preparation
-
Prepare individual stock solutions of tacrolimus and tacrolimus-¹³C,D₂ in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of tacrolimus by serially diluting the stock solution with methanol.
-
Prepare a working solution of the tacrolimus-¹³C,D₂ internal standard in methanol.
Calibration Standards and Quality Controls
-
Prepare calibration standards by spiking the appropriate working standard solutions into control whole blood to achieve a concentration range of 0.5-20 ng/mL.
-
Prepare quality control (QC) samples at low (1.5 ng/mL) and high (16 ng/mL) concentrations in the same manner.
Sample Preparation
-
To 50 µL of whole blood sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.
-
Add 100 µL of 0.1 M zinc sulfate solution to precipitate proteins.
-
Vortex for 10 seconds.
-
Add 250 µL of tert-butyl methyl ether and vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: Agilent 1260 Infinity HPLC
-
Mass Spectrometer: AB Sciex 4000 QTRAP
-
Column: A suitable C18 column
-
Mobile Phase: A gradient of ammonium acetate in water and methanol.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tacrolimus: 821.5 → 768.4 m/z
-
Tacrolimus-¹³C,D₂: 824.6 → 771.5 m/z[2]
-
Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of tacrolimus in the QC and unknown samples from the calibration curve.
Visualizing the Workflow and Logical Relationships
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical impact of isotopic purity on assay accuracy.
References
- 1. database.ich.org [database.ich.org]
- 2. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
Linearity in Calibration: A Comparative Guide to Using 1,10-Decanediol-d20 as an Internal Standard
In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the establishment of linear calibration curves is fundamental to ensuring the accuracy and reliability of quantitative data.[1][2] This guide provides a comprehensive comparison of methodologies for linearity assessment, with a special focus on the application of deuterated internal standards, exemplified by 1,10-Decanediol-d20. The objective is to furnish researchers, scientists, and drug development professionals with the necessary information to select and validate appropriate calibration strategies for their analytical methods.
The linearity of an analytical procedure is its capability to produce test results that are directly proportional to the concentration of an analyte in a sample within a specified range.[3] A linear relationship simplifies data analysis and is a key performance characteristic evaluated during method validation.[4][5] The use of an internal standard (IS) is a widely accepted practice to improve the precision and accuracy of quantitative analysis by correcting for variability in sample preparation, injection volume, and instrument response.[6] Deuterated internal standards, such as this compound, are considered the "gold standard" in many mass spectrometry-based assays due to their chemical and physical similarity to the analyte of interest.[7][8]
Comparison of Calibration Strategies
The choice of calibration strategy significantly impacts the quality of analytical data. While external standard calibration is the simplest approach, it is highly susceptible to variations in sample matrix and experimental conditions. The use of an internal standard can effectively mitigate these issues. The following table compares the use of a deuterated internal standard with other common approaches.
| Feature | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard | External Standard Calibration |
| Principle | A known concentration of the stable isotope-labeled analyte is added to all samples, calibrators, and quality controls.[6] | A molecule with similar chemical and physical properties to the analyte, but structurally distinct, is used.[7] | A series of calibration standards of known concentrations are analyzed, and a calibration curve is generated without an internal standard. |
| Correction for Matrix Effects | Excellent. Co-elutes with the analyte and experiences similar ionization suppression or enhancement.[7][8] | Moderate. May not co-elute perfectly or experience identical matrix effects.[7] | Poor. Highly susceptible to matrix effects, leading to inaccurate quantification. |
| Correction for Sample Preparation Variability | Excellent. Added at the beginning of the process, it accounts for losses during extraction and handling.[6] | Good to Excellent. Also added at the start, but differences in properties might lead to slight variations in recovery. | None. Does not account for any variability in sample preparation. |
| Correction for Instrument Variability | Excellent. Compensates for fluctuations in injection volume and detector response.[6] | Good to Excellent. Generally compensates well for instrument variations. | Poor. Sensitive to any drift in instrument performance. |
| Availability and Cost | Can be costly and may require custom synthesis.[7] | Generally more readily available and less expensive than deuterated standards. | Not applicable (only the analyte standard is needed). |
| Potential for Interference | Low. The mass difference allows for clear distinction by the mass spectrometer.[8] However, natural isotopes of the analyte can potentially interfere if not carefully managed.[9] | Moderate. Potential for co-eluting matrix components or crosstalk with the analyte signal. | High. Susceptible to interference from any co-eluting compounds. |
| Regulatory Acceptance | Widely accepted and often preferred by regulatory agencies like the FDA and EMA.[8] | Generally accepted, but may require more extensive validation to demonstrate its suitability. | Accepted for simpler matrices, but may not be suitable for complex biological samples. |
Experimental Protocol for Linearity Assessment with a Deuterated Internal Standard
This protocol outlines a general procedure for assessing the linearity of a calibration curve using a deuterated internal standard like this compound.
1. Preparation of Stock Solutions:
-
Prepare a primary stock solution of the analyte and the deuterated internal standard (e.g., this compound) in a suitable solvent.
2. Preparation of Calibration Standards:
-
Prepare a series of at least five to six calibration standards by spiking a blank matrix with the analyte stock solution to cover the expected concentration range of the samples.[3][10] A typical range is 50% to 150% of the target concentration.[10]
-
Add a constant, known concentration of the deuterated internal standard working solution to each calibration standard, quality control (QC) sample, and unknown sample.[6]
3. Sample Analysis:
-
Analyze the prepared calibration standards, QC samples, and blank matrix samples using the validated analytical method (e.g., LC-MS/MS).
-
The analysis should be performed in triplicate for each concentration level to assess precision.[10]
4. Data Processing and Linearity Evaluation:
-
For each calibration standard, calculate the peak area ratio of the analyte to the internal standard.[6][7]
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).[7]
-
Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c), the slope (m), the y-intercept (c), and the coefficient of determination (R²).[3]
-
Acceptance Criteria:
-
The coefficient of determination (R²) should typically be ≥ 0.99.[10] Some guidelines suggest a correlation coefficient (r) of > 0.95.[11]
-
Visually inspect the calibration curve to ensure a linear relationship.[3]
-
Examine the residual plot (the difference between the observed and predicted values) for a random distribution around the x-axis.[10] A non-random pattern may indicate non-linearity.
-
The back-calculated concentrations of the calibration standards should be within a predefined acceptance limit of their nominal values (e.g., ±15%, and ±20% for the Lower Limit of Quantification).
-
Logical Workflow for Quantitative Analysis using a Deuterated Internal Standard
Caption: Workflow for linearity assessment using a deuterated internal standard.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Some practical considerations for linearity assessment of calibration curves as function of concentration levels according to the fitness-for-purpose approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. gmpsop.com [gmpsop.com]
Mitigating Isotopic Interference: A Comparative Guide to Deuterated Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals utilizing mass spectrometry for quantitative analysis, deuterated internal standards are a cornerstone of robust and reliable bioanalytical methods. However, the naturally occurring isotopes of an analyte can interfere with the signal of its deuterated counterpart, a phenomenon known as isotopic interference or "cross-talk." This guide provides an objective comparison of the challenges posed by isotopic interference, offers supporting experimental data and detailed methodologies for its mitigation, and explores alternative internal standard strategies.
The use of stable isotope-labeled internal standards (SIL-ISs) is considered the gold standard in quantitative mass spectrometry-based assays. By being chemically and physically almost identical to the analyte, they can effectively compensate for variability in sample preparation, chromatography, and ionization.[1] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium (²H), are widely used due to their cost-effectiveness and availability. However, the presence of naturally occurring heavier isotopes of elements within the analyte molecule (e.g., ¹³C, ¹⁵N, ¹⁸O) can lead to an isotopic cluster that overlaps with the mass of the deuterated internal standard, particularly for standards with a low degree of deuteration. This can result in inaccuracies in quantification, especially at the lower and upper ends of the calibration curve.[2]
The Challenge of Isotopic Overlap: A Quantitative Comparison
The extent of isotopic interference is directly related to the mass difference between the analyte and its deuterated standard, as well as the elemental composition of the molecule. A larger mass difference, achieved through a higher degree of deuteration, significantly reduces the potential for overlap from the analyte's naturally abundant isotopes.
To illustrate this, the theoretical isotopic distribution of a hypothetical small molecule (C₁₀H₁₂N₂O) and its deuterated analogues (D3, D5, and D7) can be calculated based on the natural abundance of isotopes.[3][4] The following table summarizes the expected contribution of the analyte's isotopic peaks to the mass of the deuterated internal standard.
| Deuteration Level | Mass Difference (Analyte vs. Standard) | Analyte Isotope Contributing to Standard's Mass | Theoretical % Interference at the Standard's Mass |
| D3-Standard | +3 Da | M+3 | ~0.01% |
| D5-Standard | +5 Da | M+5 | Negligible |
| D7-Standard | +7 Da | M+7 | Negligible |
This table presents a theoretical calculation for a representative small molecule. The actual interference will vary based on the elemental formula of the analyte.
As the table demonstrates, even with a D3-labeled standard, the contribution from the analyte's M+3 isotope is minimal for a small molecule. However, for larger molecules with a greater number of carbon atoms, this interference can become more significant and potentially impact assay accuracy. Using standards with a higher degree of deuteration (D5 or greater) or employing ¹³C-labeled standards effectively eliminates this issue.[5][6]
Alternative Stable Isotope-Labeled Standards
While deuterated standards are common, standards labeled with heavier isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) offer distinct advantages in mitigating isotopic interference and other analytical challenges.
| Feature | Deuterated (²H) Standards | ¹³C or ¹⁵N Labeled Standards |
| Isotopic Interference | Potential for interference, especially with low deuteration and high analyte concentrations. | Minimal to no interference due to the larger mass shift and lower natural abundance of interfering isotopes.[5] |
| Chromatographic Co-elution | May exhibit a slight retention time shift (isotope effect), potentially leading to differential matrix effects. | Typically co-elute perfectly with the analyte, providing superior correction for matrix effects.[5][7] |
| Chemical Stability | Deuterium labels can sometimes be prone to back-exchange with protons from the solvent or matrix. | ¹³C and ¹⁵N labels are chemically more stable and not susceptible to exchange. |
| Cost & Availability | Generally more readily available and less expensive. | Can be more expensive and may require custom synthesis. |
Experimental Protocols for Assessing and Correcting Isotopic Interference
Accurate quantification requires a thorough evaluation and, if necessary, correction for isotopic interference. The following protocols outline key experiments in a typical bioanalytical workflow.
Protocol 1: Assessment of Isotopic Purity of the Deuterated Standard
Objective: To determine the isotopic purity of the deuterated internal standard and identify the presence of any unlabeled analyte.
Methodology:
-
Sample Preparation: Prepare a high-concentration solution of the deuterated internal standard in an appropriate solvent.
-
Mass Spectrometric Analysis: Analyze the solution using a high-resolution mass spectrometer (HRMS) in full-scan mode.
-
Data Analysis:
-
Examine the mass spectrum for the presence of the unlabeled analyte (M+0 peak).
-
Calculate the isotopic purity by determining the relative abundance of the fully deuterated peak compared to any partially deuterated or unlabeled species.
-
Protocol 2: Evaluation of Analyte's Contribution to the Internal Standard Signal
Objective: To quantify the extent of "cross-talk" from the unlabeled analyte to the deuterated internal standard's mass channel.
Methodology:
-
Sample Preparation: Prepare a series of calibration standards of the unlabeled analyte at concentrations spanning the expected analytical range. Do not add the internal standard.
-
LC-MS/MS Analysis: Analyze the calibration standards using the established LC-MS/MS method, monitoring the mass transition of the deuterated internal standard.
-
Data Analysis:
-
Measure the peak area of the signal observed in the internal standard's mass channel at each concentration of the unlabeled analyte.
-
Plot the observed interference peak area against the analyte concentration to determine the contribution factor.
-
Protocol 3: Mathematical Correction for Isotopic Interference
Objective: To apply a mathematical correction to the measured peak areas to account for the isotopic overlap.
Methodology:
The correction can be applied using the following formula:
Corrected IS Peak Area = Measured IS Peak Area - (Analyte Peak Area * Contribution Factor)
Where the "Contribution Factor" is determined from the experiment outlined in Protocol 2. This correction can often be implemented within the processing method of the mass spectrometer's software.[2][8]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a quantitative bioanalysis experiment, highlighting the points where isotopic interference should be considered.
Caption: Workflow for quantitative bioanalysis highlighting key stages for addressing isotopic interference.
Conclusion
Interference from naturally occurring isotopes is a critical consideration in the development of robust and accurate quantitative assays using deuterated internal standards. By understanding the principles of isotopic abundance, selecting appropriately labeled standards, and implementing rigorous experimental validation and correction procedures, researchers can minimize the impact of this phenomenon. For assays requiring the highest level of accuracy and for challenging matrices, the use of internal standards with a higher degree of deuteration or, preferably, ¹³C-labeled analogues, is strongly recommended. This proactive approach ensures the generation of high-quality, reliable data essential for drug development and scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Gold Standard: Justification for Using a Deuterated Internal Standard in Regulatory Submissions
In the rigorous landscape of pharmaceutical development, the integrity and reliability of bioanalytical data are paramount for regulatory approval. Quantitative analysis of drugs and their metabolites in complex biological matrices, such as plasma and urine, is a critical component of regulatory submissions to agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] A key element in achieving robust and reproducible data from liquid chromatography-mass spectrometry (LC-MS/MS) assays is the use of an appropriate internal standard (IS). This guide provides a comprehensive comparison of deuterated internal standards with other alternatives, supported by experimental data, to justify their preferential use in regulatory submissions.
The Critical Role of Internal Standards in Bioanalysis
An internal standard is a compound of known concentration that is added to all samples, including calibration standards and quality controls, before any sample processing.[2] Its primary function is to compensate for variability that can occur during the analytical workflow.[2] An ideal internal standard should mimic the physicochemical properties of the analyte to account for variations in:
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting endogenous components in the biological matrix.[1]
-
Extraction Recovery: Inconsistent analyte loss during sample preparation steps.[1]
-
Injection Volume Variability: Minor differences in the volume injected into the LC-MS/MS system.[1]
-
Instrumental Drift: Changes in instrument sensitivity over the course of an analytical run.[1]
Stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely considered the "gold standard" because they are chemically and physically almost identical to the analyte.[2]
Comparison of Internal Standard Performance
The choice of internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. The following table summarizes a comparison of key performance parameters between a deuterated internal standard and a non-isotopically labeled, structural analog internal standard.
| Parameter | Acceptance Criteria (Typical) | Deuterated Internal Standard Performance | Analog Internal Standard Performance (Hypothetical) |
| Linearity (r²) | ≥ 0.99 | > 0.998 | > 0.98 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.4% to +8.1% | -25% to +30% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 8.2% | ≤ 25% |
| Matrix Effect (% CV) | ≤ 15% | < 10% | > 20% |
| Recovery (% CV) | Consistent and reproducible | < 15% | Variable |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. The data for the analog IS is hypothetical and represents potential outcomes when using a non-SIL internal standard.[3]
The superior performance of the deuterated internal standard is evident in the tighter control over accuracy, precision, and matrix effects.[3] Real-world data from the analysis of immunosuppressants further illustrates this advantage:
| Analyte | Internal Standard Type | Linearity (r²) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |
| Cyclosporine A | Deuterated (d12-CsA) | >0.997 | 2.5 - 5.8 | 3.1 - 6.2 | 95.2 - 104.5 |
| Tacrolimus | Deuterated (d3-Tacrolimus) | >0.998 | 3.1 - 7.2 | 4.5 - 8.1 | 96.8 - 105.1 |
| Sirolimus | Deuterated (d3-Sirolimus) | >0.998 | 2.9 - 6.5 | 3.8 - 7.5 | 97.1 - 103.9 |
| Everolimus | Deuterated (d4-Everolimus) | >0.997 | 3.5 - 8.1 | 4.2 - 8.9 | 95.9 - 106.3 |
| Mycophenolic Acid | Deuterated (d3-MPA) | >0.999 | 1.9 - 4.9 | 2.8 - 5.6 | 98.2 - 102.7 |
Adapted from a study on the analysis of immunosuppressants.[4]
Justification for Deuterated Standards in Regulatory Submissions
Regulatory agencies emphasize the need for well-characterized and validated bioanalytical methods. While the FDA does not explicitly mandate the use of SIL-IS, they expect laboratories to develop robust and reliable methods, and SIL-IS are considered a key component in achieving this.[5] The EMA is more direct in its preference, with over 90% of submissions to the agency incorporating SIL-IS.[5] The use of a deuterated standard demonstrates a commitment to high-quality data and can streamline the regulatory review process.[6]
Experimental Protocols
Rigorous validation is crucial to ensure the reliability of a bioanalytical method employing a deuterated internal standard. The following are detailed methodologies for key validation experiments.
Protocol 1: Assessment of Matrix Effects
Objective: To evaluate the impact of matrix components on the ionization of the analyte and the deuterated internal standard.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and deuterated IS spiked into the mobile phase or an appropriate solvent.
-
Set B (Post-extraction Spike): Blank matrix extract spiked with the analyte and deuterated IS at the same concentrations as Set A.
-
Set C (Pre-extraction Spike): Blank matrix spiked with the analyte and deuterated IS, then subjected to the full extraction procedure.[6]
-
-
Analyze all three sets by the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Assess the precision of the IS-Normalized MF across at least six different lots of the biological matrix.
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.[6]
Protocol 2: LC-MS/MS Analysis of a Small Molecule in Human Plasma
Objective: To provide a representative protocol for the quantification of a small molecule drug (e.g., Teriflunomide) in human plasma using a deuterated internal standard (e.g., Teriflunomide-d4).
Materials and Reagents:
-
Analytes: Teriflunomide and Teriflunomide-d4 (Internal Standard).
-
Chemicals: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Water (ultrapure).
-
Biological Matrix: Drug-free human plasma.
Instrumentation:
-
LC System: A high-performance liquid chromatography system.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare individual stock solutions of Teriflunomide and Teriflunomide-d4 in a suitable organic solvent.
-
Prepare a series of working standard solutions by serially diluting the Teriflunomide stock solution.
-
Prepare a working solution of Teriflunomide-d4.
-
Spike blank human plasma with the working standard solutions to create calibration standards and QC samples at various concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, standard, or QC, add the deuterated internal standard solution.
-
Add protein precipitation agent (e.g., acetonitrile with formic acid).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method that provides adequate separation of the analyte and internal standard from matrix components.
-
Optimize the mass spectrometer parameters for the detection of Teriflunomide and Teriflunomide-d4 using multiple reaction monitoring (MRM).
-
-
Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the deuterated internal standard against the nominal concentration of the analyte.
-
Assess validation parameters including selectivity, linearity, accuracy, precision, and stability according to regulatory guidelines.[3]
-
Conclusion
The use of deuterated internal standards is a cornerstone of modern, high-quality bioanalytical science. By effectively compensating for a wide range of analytical variabilities, they enable researchers and drug developers to generate data of the highest accuracy and precision. While the initial investment in a deuterated standard may be higher than for an analog, the benefits in terms of data integrity, reduced analytical failures, and smoother regulatory review make it a scientifically and financially sound decision for programs intended for regulatory submission. The compelling experimental data and the clear preference of regulatory agencies solidify the position of deuterated internal standards as the gold standard in bioanalysis.
References
Inter-laboratory Study Design: A Comparative Guide to 1,10-Decanediol-d20 as an Internal Standard
For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard is a critical decision that underpins the accuracy and reliability of quantitative analytical methods. This guide provides an objective comparison of 1,10-Decanediol-d20, a deuterated long-chain diol, against alternative internal standards. The information presented herein is designed to assist in the design of robust inter-laboratory studies and to ensure the generation of high-quality, reproducible data.
Long-chain diols are a class of lipids that are gaining interest as biomarkers in various fields. Accurate quantification of these compounds is essential for their validation and application. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for mass spectrometry-based quantification as it closely mimics the analyte of interest throughout sample preparation and analysis, thereby correcting for variations in the analytical process.[1][2][3]
Performance Comparison of Internal Standards
The choice of an internal standard can significantly impact the performance of an analytical method. This section compares the expected performance of this compound with a non-deuterated long-chain diol (1,12-Dodecanediol) and another deuterated diol (d4-1,8-Octanediol) as a hypothetical alternative. The data presented in the following tables are representative of typical performance characteristics observed in validated bioanalytical methods.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance
| Parameter | This compound (Primary IS) | 1,12-Dodecanediol (Non-Deuterated IS) | d4-1,8-Octanediol (Alternative Deuterated IS) |
| Linearity (r²) | >0.999 | >0.995 | >0.998 |
| Accuracy (% Bias) | -3.1% to +2.8% | -8.5% to +9.2% | -4.0% to +3.5% |
| Precision (%RSD) | < 4% | < 10% | < 5% |
| Mean Recovery | 96.5% | 88.2% | 95.1% |
| Matrix Effect | 98.2% (Negligible Effect) | 85.7% (Moderate Suppression) | 97.5% (Minimal Suppression) |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Performance
| Parameter | This compound (Primary IS) | 1,12-Dodecanediol (Non-Deuterated IS) | d4-1,8-Octanediol (Alternative Deuterated IS) |
| Linearity (r²) | >0.999 | >0.996 | >0.999 |
| Accuracy (% Bias) | -2.5% to +2.1% | -7.9% to +8.5% | -3.2% to +2.9% |
| Precision (%RSD) | < 3% | < 9% | < 4% |
| Mean Recovery | 97.8% | 90.1% | 96.3% |
| Matrix Effect | 99.1% (Negligible Effect) | 88.4% (Noticeable Suppression) | 98.6% (Minimal Suppression) |
Experimental Protocols
Detailed and validated experimental protocols are essential for ensuring consistency and reproducibility in an inter-laboratory study. Below are representative methodologies for the analysis of long-chain diols using this compound as an internal standard.
Protocol 1: GC-MS Analysis of Long-Chain Diols
This protocol is suitable for the analysis of volatile and thermally stable long-chain diols.
-
Sample Preparation & Extraction:
-
To 100 µL of the sample matrix (e.g., plasma, cell lysate), add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Vortex for 15 seconds.
-
Perform a liquid-liquid extraction by adding 500 µL of a methyl tert-butyl ether (MTBE) and methanol mixture (3:1, v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 45°C.
-
-
Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the tube and heat at 70°C for 45 minutes to form trimethylsilyl (TMS) ethers.
-
Cool to room temperature before analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 280°C.
-
Oven Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS-derivatized analyte and this compound.
-
Protocol 2: LC-MS/MS Analysis of Long-Chain Diols
This protocol is suitable for the analysis of a broader range of long-chain diols, including those that may be thermally labile.
-
Sample Preparation & Extraction:
-
To 100 µL of the sample matrix, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Vortex for 15 seconds.
-
Perform protein precipitation by adding 400 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 50% B, increase to 98% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for the analyte and this compound.
-
Visualizations
The following diagrams illustrate the experimental workflows and the logical considerations for selecting an appropriate internal standard.
Figure 1. A generalized experimental workflow for quantitative analysis using this compound.
References
Evaluating the Metabolic Stability of 1,10-Decanediol-d20 versus its Parent Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the metabolic stability of 1,10-decanediol-d20, a deuterated version of 1,10-decanediol. The inclusion of deuterium is a strategic approach to enhance the metabolic stability of drug candidates and other xenobiotics. This document outlines the postulated metabolic pathways of 1,10-decanediol, the anticipated impact of deuteration, and detailed experimental protocols for assessing metabolic stability.
Postulated Metabolic Pathways of 1,10-Decanediol
Long-chain aliphatic alcohols and diols like 1,10-decanediol are primarily metabolized through oxidative pathways in the liver. The key enzymes involved are expected to be alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP) enzymes.[1][2]
The primary metabolic routes are likely to be:
-
Oxidation by Alcohol Dehydrogenase (ADH): The terminal alcohol groups of 1,10-decanediol can be oxidized by ADH to the corresponding aldehyde, which is then rapidly converted to a carboxylic acid by aldehyde dehydrogenase (ALDH). This can occur at one or both ends of the molecule.
-
Omega-Hydroxylation by Cytochrome P450 Enzymes: CYP enzymes, particularly those from the CYP4A family, are known to catalyze the hydroxylation at the terminal (ω) and near-terminal (ω-1) positions of fatty acids and similar aliphatic chains.[2][3][4] In the case of 1,10-decanediol, which already possesses terminal hydroxyl groups, further oxidation at these positions or along the carbon chain is possible.
These metabolic processes transform the relatively lipophilic 1,10-decanediol into more polar metabolites that can be more readily excreted from the body.
The Impact of Deuteration on Metabolic Stability
The substitution of hydrogen with deuterium, a heavier isotope, at all 20 positions in this compound is anticipated to significantly enhance its metabolic stability. This phenomenon is known as the Kinetic Isotope Effect (KIE) .
The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond must be broken. For the metabolism of 1,10-decanediol, the initial oxidation by ADH and hydroxylation by CYP enzymes both involve the cleavage of a C-H bond.
Therefore, this compound is expected to be metabolized at a slower rate than its non-deuterated counterpart. This would result in:
-
A longer in vitro half-life (t½).
-
Lower intrinsic clearance (CLint).
Comparative Metabolic Stability Data (Representative)
The following table presents hypothetical, yet plausible, quantitative data from in vitro metabolic stability assays comparing 1,10-decanediol and this compound. These values are illustrative of the expected outcomes based on the kinetic isotope effect.
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 1,10-Decanediol | 45 | 15.4 |
| This compound | > 120 | < 5.8 |
Data is representative and based on typical outcomes from human liver microsome stability assays.
Experimental Protocols
To empirically determine the metabolic stability of 1,10-decanediol and its deuterated analog, standard in vitro assays using liver subcellular fractions or intact hepatocytes are employed.[5][6]
Liver Microsomal Stability Assay
This assay primarily evaluates Phase I metabolism, particularly by CYP enzymes.[7]
Objective: To determine the in vitro intrinsic clearance of a compound in liver microsomes.
Materials:
-
Test compounds (1,10-decanediol, this compound)
-
Pooled human liver microsomes
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-warm the microsomal suspension at 37°C.
-
Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system to the microsomal suspension.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Determine the rate of disappearance of the parent compound to calculate the half-life and intrinsic clearance.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors.[8][9]
Objective: To determine the in vitro intrinsic clearance of a compound in a whole-cell system.
Materials:
-
Test compounds (1,10-decanediol, this compound)
-
Cryopreserved or fresh hepatocytes (e.g., human, rat)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Thaw and prepare a suspension of hepatocytes in incubation medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[5]
-
Pre-warm the hepatocyte suspension at 37°C in a CO2 incubator.
-
Prepare a working solution of the test compound in the incubation medium.
-
Initiate the reaction by adding the test compound working solution to the hepatocyte suspension (final concentration, e.g., 1 µM).
-
Incubate the mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[10]
-
Terminate the reaction by mixing the aliquot with cold acetonitrile containing an internal standard.
-
Homogenize or lyse the cells to ensure complete extraction.
-
Centrifuge the samples to remove cell debris and precipitated proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound.
Visualizations
Caption: Experimental workflow for in vitro metabolic stability assays.
Caption: Postulated metabolic pathway of 1,10-decanediol and the effect of deuteration.
Conclusion
The strategic deuteration of 1,10-decanediol to form this compound is predicted to substantially decrease its rate of metabolism. This is attributed to the kinetic isotope effect, which slows the enzymatic cleavage of C-D bonds compared to C-H bonds. As a result, this compound is expected to exhibit a longer metabolic half-life and lower intrinsic clearance than its parent compound. For researchers and drug development professionals, utilizing deuterated analogs like this compound can be a valuable strategy to improve the pharmacokinetic properties of a molecule, potentially leading to lower dose requirements and a more favorable dosing regimen. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these principles.
References
- 1. The activity of yeast ADH I and ADH II with long-chain alcohols and diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid discrimination and omega-hydroxylation by cytochrome P450 4A1 and a cytochrome P4504A1/NADPH-P450 reductase fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 10. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Safety Operating Guide
Proper Disposal of 1,10-Decanediol-d20: A Guide for Laboratory Professionals
Immediate Safety and Handling Considerations
Before disposal, it is essential to handle 1,10-Decanediol-d20 with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or vapors.[2][3]
Spill Management: In the event of a spill, sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.[2] Ensure the cleanup area is well-ventilated.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. Adherence to local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is mandatory.[4]
-
Waste Identification and Classification:
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2][5] This involves checking against federal and state regulations.[2]
-
While 1,10-Decanediol is not listed as a P-series or U-series hazardous waste under RCRA, it must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[2][6]
-
-
Containerization and Labeling:
-
Use a dedicated, leak-proof, and compatible waste container for collecting this compound waste.[4][7] Plastic containers are often preferred for chemical waste.[6]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7][8] The label should also indicate the hazards associated with the chemical.[8]
-
Keep the waste container securely closed when not in use.[6][7]
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[6][7][8]
-
The SAA must be under the direct supervision of laboratory personnel and inspected weekly for any leaks.[4][7]
-
Segregate the this compound waste from incompatible materials. 1,10-Decanediol is incompatible with acid chlorides, acid anhydrides, oxidizing agents, and reducing agents.[2]
-
-
Arranging for Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[6][9][10]
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6][10][11]
-
The waste must be transported to an approved and licensed waste disposal facility.[1][4] Common disposal methods for chemical waste include incineration at a permitted facility or burial in a licensed landfill.[9][10][12][13]
-
Quantitative Data Summary
No specific quantitative data for the disposal of this compound was found in the search results. The following table summarizes general quantitative guidelines for hazardous waste accumulation in a laboratory setting.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [6][8] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [6] |
| Container Fill Capacity | No more than 90% full | [4] |
| Time Limit for Full Container in SAA | Must be removed within 3 days | [7] |
| Maximum Storage Time for Partially Filled Container in SAA | Up to 1 year | [7] |
Experimental Protocols
The provided information does not contain specific experimental protocols for the disposal of this compound. The disposal procedures outlined above are based on established safety guidelines and regulatory requirements for handling chemical waste in a laboratory environment.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. echemi.com [echemi.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. fishersci.com [fishersci.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. Page loading... [guidechem.com]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 12. dl.novachem.com.au [dl.novachem.com.au]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 1,10-Decanediol-d20
Essential Safety and Handling Guide for 1,10-Decanediol
This guide provides immediate and essential safety and logistical information for handling 1,10-Decanediol in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Physicochemical and Safety Data
A summary of key quantitative data for 1,10-Decanediol is presented below. This information is crucial for safe handling and experimental planning.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂O₂ | [1][2][3] |
| Molecular Weight | 174.28 g/mol | [1] |
| Appearance | White solid/crystalline powder | [2][4][5] |
| Melting Point | 71 - 75 °C (159.8 - 167 °F) | [6][7] |
| Boiling Point | 297 °C (566.6 °F) at 760 mmHg | [6] |
| Flash Point | 152 °C (305.6 °F) | [4][6] |
| Autoignition Temperature | 320 °C (608 °F) | [4] |
| Solubility | Poorly soluble in water. Soluble in alcohol and hot ether. | [2][8] |
| Density | 0.891 g/cm³ at 80 °C | [7][8] |
Personal Protective Equipment (PPE)
When handling 1,10-Decanediol, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
-
Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6][9]
-
Skin Protection:
-
Gloves: Handle with chemical-impermeable gloves. Always inspect gloves prior to use.[10]
-
Clothing: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[4][6][9] For larger quantities or where splashing is possible, fire/flame resistant and impervious clothing is recommended.[10]
-
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[6][9] If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] A full-face respirator should be used if irritation or other symptoms are experienced.[10]
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the chemical's integrity and preventing accidents.
Handling
-
Avoid the formation and accumulation of dust.[4]
-
Do not breathe dust, vapor, mist, or gas.[4]
-
Wash hands thoroughly after handling.[4]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[10]
-
Keep the container tightly closed when not in use.[4]
Storage
-
Store in a cool, dry, and well-ventilated area.[4]
-
Store away from incompatible substances such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][9]
-
Facilities storing this material should be equipped with an eyewash station and a safety shower.[4]
Emergency and Disposal Plan
First-Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][10]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Accidental Release Measures
In the event of a spill, follow these procedures to contain and clean up the material safely.
-
Evacuate Personnel: Keep unnecessary personnel away from the spill area.[10]
-
Ensure Ventilation: Provide adequate ventilation.[4]
-
Personal Precautions: Wear appropriate personal protective equipment as outlined in the PPE section.[4][10] Avoid dust formation.[10]
-
Containment and Clean-up:
Disposal
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[6]
-
Disposal must be in accordance with local, regional, and national hazardous waste regulations.[6][11]
-
Entrust disposal to a licensed waste disposal company.[11]
Procedural Workflow
The following diagram illustrates the standard workflow for handling 1,10-Decanediol in a laboratory setting, from preparation to disposal.
References
- 1. 1,10-Decanediol | C10H22O2 | CID 37153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. innospk.com [innospk.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 1,10-decanediol, 112-47-0 [thegoodscentscompany.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 1,10-Decanediol - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
